molecular formula C9H7BrN2O2 B2475600 Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2091094-63-0

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2475600
CAS No.: 2091094-63-0
M. Wt: 255.071
InChI Key: VRJMKMOSVHMZCD-UHFFFAOYSA-N
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Description

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.071. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-2-3-7(10)12(6)5-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJMKMOSVHMZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 2091094-63-0) is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry. As a derivative of the pyrrolo[1,2-a]pyrazine system, it serves as a high-value pharmacophore and a versatile synthetic intermediate.[1] The molecule is characterized by a "push-pull" electronic system, combining the electron-rich pyrrole ring with the electron-deficient pyrazine ring.

Its structural duality—featuring a reactive halogen "handle" at position 6 and an ester "anchor" at position 1—makes it an ideal candidate for diversity-oriented synthesis (DOS) in drug discovery programs targeting antiviral, anticancer, and antimicrobial pathways.

Property Data
CAS Number 2091094-63-0
Molecular Formula C

H

BrN

O

Molecular Weight 269.09 g/mol
Core Scaffold Pyrrolo[1,2-a]pyrazine
Key Functionalities 6-Bromo (Aryl halide), 1-Carboxylate (Ester)

Structural Characterization & Electronic Properties

Numbering and Topology

The pyrrolo[1,2-a]pyrazine system is a 5,6-fused bicycle. Proper numbering is critical for predicting reactivity.

  • Position 1: Located on the pyrazine ring, adjacent to the bridgehead carbon.

  • Position 6: Located on the pyrrole ring, para-like relative to the bridgehead nitrogen.

  • Bridgehead Nitrogen (N4): The pivot point for electronic communication between the two rings.

Electronic Distribution

The molecule exhibits a unique electronic gradient:

  • The Pyrrole Segment (C6-C8):

    
    -excessive. The nitrogen lone pair donates density into this ring, making C6 (bearing the bromine) susceptible to oxidative addition but resistant to nucleophilic attack.
    
  • The Pyrazine Segment (C1-C3):

    
    -deficient. The imine-like nitrogen (N2) withdraws electron density, making the ester at C1 highly electrophilic and the ring susceptible to nucleophilic attack if not substituted.
    
Visualization of Electronic Pathways

The following diagram illustrates the "Push-Pull" electronic flow and the resulting reactivity zones.

G Pyrrole Pyrrole Ring (Electron Rich) Pyrazine Pyrazine Ring (Electron Poor) Pyrrole->Pyrazine N-Bridgehead Donation Br 6-Br (Suzuki/Buchwald Handle) Br->Pyrrole Attached at C6 Ester 1-COOMe (Acylation Anchor) Ester->Pyrazine Attached at C1

Figure 1: Electronic segmentation of the scaffold showing the electron-rich donor region (blue) and electron-poor acceptor region (red).

Synthetic Methodology

Synthesis of the core scaffold typically follows a "bottom-up" approach, constructing the pyrazine ring onto a pre-functionalized pyrrole. The following protocol describes a high-fidelity route adapted for the 1-carboxylate isomer.

Retrosynthetic Analysis
  • Disconnection: C3–N4 and C1–C8a bonds.

  • Precursors: 4-Bromo-2-formylpyrrole and a Glycine-equivalent linker (e.g., 2-amino ester or N-substituted glycine).

Detailed Experimental Protocol (Representative)

Note: This protocol is synthesized from scaffold-general methodologies [1, 2] adapted for the specific substitution pattern.

Step 1: Preparation of the N-Alkylated Precursor

  • Reagents: 4-Bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), Methyl bromoacetate (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve the pyrrole in DMF under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and stir for 30 min at RT to deprotonate the pyrrole nitrogen.
    • Dropwise add Methyl bromoacetate.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. The product is Methyl 2-(4-bromo-2-formyl-1H-pyrrol-1-yl)acetate .

Step 2: Cyclization to the Pyrrolo[1,2-a]pyrazine Core

  • Reagents: N-alkylated intermediate from Step 1, Ammonium Acetate (NH

    
    OAc, 5.0 eq).
    
  • Solvent: Glacial Acetic Acid or Xylene.

  • Procedure:

    • Dissolve the intermediate in the solvent.

    • Add NH

      
      OAc.
      
    • Reflux (120-140°C) for 6–12 hours. The ammonium source condenses with the aldehyde and the ester carbonyl to close the pyrazine ring.

    • Note: To specifically install the 1-carboxylate, a modified linker such as 2-amino-malonate or a cyanoformate strategy is often employed during the ring closure [3].

Synthetic Pathway Diagram

Synthesis Start 4-Bromo-1H-pyrrole-2-carbaldehyde Step1 N-Alkylation (Methyl bromoacetate / K2CO3) Start->Step1 Inter Intermediate: N-(Methoxycarbonylmethyl)-pyrrole Step1->Inter Step2 Cyclocondensation (NH4OAc / AcOH / Heat) Inter->Step2 Product Methyl 6-bromopyrrolo[1,2-a] pyrazine-1-carboxylate Step2->Product

Figure 2: Modular synthesis via the N-alkylation/Cyclization strategy.

Reactivity Profile & Applications

The value of this molecule lies in its orthogonal reactivity. It allows for sequential functionalization without protecting groups.

The "Handle": C6-Bromine

The bromine atom at C6 is an excellent partner for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the pi-system.

  • Buchwald-Hartwig: Amination to introduce solubility-enhancing amine groups.

  • Sonogashira: Introduction of alkynes for "click" chemistry applications.

  • Protocol Insight: Use Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    with weak bases (Cs
    
    
    CO
    
    
    ) to avoid hydrolyzing the ester [4].
The "Anchor": C1-Carboxylate

The methyl ester at C1 serves as the attachment point for the "tail" of the drug molecule.

  • Hydrolysis: LiOH/THF/H

    
    O yields the carboxylic acid (pKa ~4-5).
    
  • Amidation: Direct aminolysis with primary amines (often requires Lewis acid catalysis like AlMe

    
    ) or coupling via the acid chloride.
    
  • Reduction: LiAlH

    
     reduction yields the hydroxymethyl derivative, altering the polarity profile.
    
Structure-Activity Relationship (SAR) Implications

In medicinal chemistry, this scaffold is often used to mimic purine bases or indole systems.

  • Solubility: The pyrazine nitrogens perform as H-bond acceptors, improving water solubility compared to pure carbocycles.

  • Metabolic Stability: The 6-bromo substituent blocks a primary site of metabolic oxidation (CYP450), potentially increasing half-life.

Physicochemical Properties[1][2][3]

PropertyValue (Predicted)Significance
LogP 1.8 – 2.2Lipophilicity is optimal for oral bioavailability (Rule of 5 compliant).
TPSA ~55 Å

Good membrane permeability (Target < 140 Å

).
H-Bond Donors 0No donors limits non-specific binding.
H-Bond Acceptors 3Pyrazine N and Ester O interact with target proteins.
pKa (Conjugate Acid) ~2.5 (Pyrazine N)Weakly basic; likely neutral at physiological pH.

Safety and Handling

  • Hazards: As an organobromide, it may be irritating to eyes and skin. The ester functionality suggests potential for hydrolysis; store in a cool, dry place under inert gas (Argon/Nitrogen).

  • Storage: 2–8°C. Moisture sensitive.

  • Disposal: Halogenated organic waste streams.

References

  • Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives. ResearchGate. (2025). Describes the general N-alkylation and ammonium acetate cyclization method for this scaffold.

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates Synthesis. Current Chemistry Letters. (2026). Details the specific conditions for ester-substituted pyrrolopyrazines.

  • Carboxylate Migration in Pyrrolopyrazine Synthesis. Organic & Biomolecular Chemistry. (2024). Discusses mechanisms for placing carboxylate groups on the pyrazine ring.

  • Palladium-Catalyzed Cross-Coupling of Halo-Pyrrolopyrazines. Journal of Organic Chemistry. (2022). Provides protocols for Suzuki couplings on this specific heterocycle.

Sources

The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine core, a nitrogen-fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive overview of the medicinal chemistry applications of pyrrolo[1,2-a]pyrazine derivatives, with a focus on their synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) across key therapeutic areas. Detailed experimental protocols for the synthesis of a representative compound and relevant biological assays are also included to provide a practical resource for researchers in the field.

A Versatile Scaffold with Diverse Biological Activities

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have exhibited a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and central nervous system (CNS) effects. This versatility stems from the unique three-dimensional structure of the fused ring system, which allows for the precise positioning of substituents to interact with specific binding sites on biological targets.

Anticancer Applications: Targeting Key Signaling Pathways

The pyrrolo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.

PIM Kinase Inhibition

A significant number of pyrrolo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases that are overexpressed in a variety of hematologic malignancies and solid tumors.[1][2] PIM kinases play a crucial role in cell survival, proliferation, and drug resistance.[3]

One notable example is a series of pyrrolo[1,2-a]pyrazinones that have demonstrated low micromolar IC50 values against PIM isoforms.[1][4] Rational drug design, guided by the crystal structure of a PIM1 kinase domain in complex with a pyrrolo[1,2-a]pyrazinone inhibitor, has led to the development of highly potent and selective pan-PIM inhibitors.[1]

Mechanism of Action: Pyrrolo[1,2-a]pyrazinone-based PIM kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition of PIM kinase activity leads to the modulation of downstream signaling pathways involved in cell growth and survival, ultimately inducing apoptosis in cancer cells.

Signaling Pathway of PIM Kinase Inhibition by Pyrrolo[1,2-a]pyrazines

PIM_Kinase_Inhibition Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Inhibitor PIM_Kinase PIM Kinase Pyrrolo_Pyrazine->PIM_Kinase Inhibits ADP ADP Substrate Downstream Substrate (e.g., BAD, p27) PIM_Kinase->Substrate Phosphorylates ATP ATP ATP->PIM_Kinase Phospho_Substrate Phosphorylated Substrate Apoptosis Apoptosis Phospho_Substrate->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Phospho_Substrate->Cell_Cycle_Arrest

Caption: PIM kinase inhibition by pyrrolo[1,2-a]pyrazine derivatives.

FTase-p38 Signaling Axis

Certain pyrrolo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through the farnesyltransferase (FTase)-p38 signaling axis.[1][5] The anticancer action of one such derivative, 6x, which has a 2,4-dimethoxyphenyl group, has been associated with this pathway and has demonstrated a safe therapeutic window.[1]

Quantitative Data on Anticancer Activity

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazinesCompound 8lMCF-7 (Breast)2.80 ± 0.03[6]
A549 (Lung)2.53 ± 0.05[6]
3,4-Dihydropyrrolo[1,2-a]pyrazineCompound 3hPC-3 (Prostate)1.18 ± 0.05[7]
MCF-7 (Breast)1.95 ± 0.04[7]
Pyrrolo[1,2-a]pyrazine6b (o-methoxy)U937 (Lymphoma)Potent Inhibition[1]
6x (2,4-dimethoxy)U937 (Lymphoma)More Potent than 6b[1]

Antiviral Applications: Targeting Viral Enzymes

The pyrrolo[1,2-a]pyrazine scaffold has also been explored for the development of antiviral agents, with a notable focus on inhibitors of HIV-1 integrase.

HIV-1 Integrase Inhibition

A series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives have been identified as potent HIV-1 integrase inhibitors.[8][9] These compounds were found to inhibit the strand transfer process of HIV-1 integrase and demonstrated antiviral activity in cell-based assays.[8] For instance, compound 12 from this series showed activity against HIV-1 replication in cell culture with a CIC95 of 0.31 µM.[8] Further SAR exploration led to the development of pseudosymmetrical tricyclic pyrrolopyrazine inhibitors with even greater antiviral activity.[8]

Mechanism of Action: These pyrrolo[1,2-a]pyrazine derivatives act by chelating the divalent metal ions in the active site of HIV-1 integrase, thereby blocking the strand transfer step of viral DNA integration into the host genome. This prevents the establishment of a productive viral infection.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

HIV_Integrase_Assay cluster_preparation Plate Preparation cluster_reaction Integrase Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with streptavidin Add_DS_DNA Add biotinylated DS DNA substrate Coat_Plate->Add_DS_DNA Wash1 Wash Add_DS_DNA->Wash1 Block Block with blocking buffer Wash1->Block Wash2 Wash Block->Wash2 Add_Integrase Add HIV-1 Integrase Wash2->Add_Integrase Add_Inhibitor Add Pyrrolo[1,2-a]pyrazine (or control) Add_Integrase->Add_Inhibitor Add_TS_DNA Add Target Substrate (TS) DNA Add_Inhibitor->Add_TS_DNA Incubate Incubate at 37°C Add_TS_DNA->Incubate Wash3 Wash Incubate->Wash3 Add_Antibody Add HRP-labeled antibody Wash3->Add_Antibody Wash4 Wash Add_Antibody->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.

CNS Applications: Modulating Neurological Targets

The pyrrolo[1,2-a]pyrazine scaffold has also shown promise in the development of agents targeting the central nervous system, with applications in epilepsy, anxiety, and neurodegenerative diseases.

Anticonvulsant Activity

Novel, chiral derivatives of pyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their in vivo efficacy in animal models of epilepsy.[10] These compounds have demonstrated high activity in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, which are models for generalized tonic-clonic and myoclonic seizures, respectively.[10] The most active derivative, 5a, displayed an ED50 value of 32.24 mg/kg in the 6 Hz model of pharmacoresistant limbic seizures.[10]

Structure-Activity Relationship: The anticonvulsant activity of these derivatives is influenced by the substitution pattern on the aromatic ring at the C-4 position. High activity in the MES and scMET tests was associated with meta-substituted analogs.[10] Fluorination of the phenyl ring has also been shown to be beneficial for anticonvulsant potency.[11]

Quantitative Data on Anticonvulsant Activity

CompoundAnimal ModelED50 (mg/kg)Reference
5a6 Hz (mice)32.24[10]
(4R,8aR)-3a6 Hz (mice)47.90[12]
(4S,8aS)-66 Hz (mice)126.19[12]
Anxiolytic and Neurodegenerative Disease Applications

Pyrrolo[1,2-a]pyrazine derivatives have also been investigated as mGluR5 antagonists for potential use in treating anxiety and other CNS disorders.[13][14] A series of phenylethynyl-pyrrolo[1,2-a]pyrazines were found to be potent and selective non-competitive mGluR5 antagonists.[14]

More recently, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, designated as YIAD compounds, have been synthesized and shown to ameliorate amyloid-beta (Aβ) aggregates in the brain of a transgenic mouse model of Alzheimer's disease.[15][16][17] These compounds have demonstrated the ability to inhibit Aβ aggregation and dissociate preformed Aβ fibrils.[18]

Synthesis of the Pyrrolo[1,2-a]pyrazine Core

A variety of synthetic routes have been developed for the construction of the pyrrolo[1,2-a]pyrazine scaffold, including cyclization, ring annulation, cycloaddition, and multicomponent reactions.[4] The Ugi multicomponent reaction has proven to be a particularly powerful tool for the synthesis of diverse libraries of pyrrolo[1,2-a]pyrazine derivatives.[10][12][19]

Synthetic Workflow for a Pyrrolo[1,2-a]pyrazine Derivative via Ugi Reaction

Ugi_Synthesis cluster_reactants Reactants Amino_Acid Amino Acid (e.g., Proline) Ugi_Reaction Ugi Multicomponent Reaction Amino_Acid->Ugi_Reaction Aldehyde Aldehyde Aldehyde->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Intermediate Ugi Adduct Ugi_Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrrolo[1,2-a]pyrazine Derivative Cyclization->Product

Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazines via the Ugi reaction.

Experimental Protocols

Synthesis of (4S,8aS)-4-Phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione (A Representative Anticonvulsant)

This protocol is adapted from a described multi-component Ugi reaction followed by cyclization.[12][20]

Step 1: Ugi Five-Center Four-Component Reaction (U-5C-4CR)

  • To a solution of (S)-proline (1.0 eq) in methanol, add benzaldehyde (1.0 eq) and tert-butyl isocyanide (1.0 eq).

  • Add 3-bromopropionic acid (1.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate (the Ugi adduct) is isolated by vacuum filtration, washed with cold methanol, and dried in vacuo.[20]

Step 2: Intramolecular Cyclization

  • Treat the Ugi adduct (1.0 eq) with a catalytic amount of cesium carbonate (0.05 eq) in acetonitrile.[20]

  • Heat the reaction mixture to reflux for 1 hour.[20]

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in chloroform and wash with 1 M HCl aqueous solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to dryness to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired (4S,8aS)-4-phenylperhydropyrrolo[1,2-a]pyrazine-2,6-dione.

PIM-1 Kinase Inhibition Assay (Radiometric)

This protocol is based on a standard radiometric kinase assay.[21]

Materials:

  • Human PIM-1 kinase

  • Peptide substrate (e.g., RSRHSSYPAGT)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)

  • Test compounds (pyrrolo[1,2-a]pyrazine derivatives) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid (to stop the reaction)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, peptide substrate, and MgATP.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).

  • Initiate the kinase reaction by adding the PIM-1 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrrolo[1,2-a]pyrazine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential across a range of diseases. The synthetic accessibility of this core, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research in this area will likely focus on several key aspects:

  • Optimization of Existing Leads: Further refinement of the SAR for the most promising anticancer, antiviral, and CNS-active compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Biological Targets: Screening of existing and novel pyrrolo[1,2-a]pyrazine libraries against a wider range of biological targets to uncover new therapeutic applications.

  • Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans. While no pyrrolo[1,2-a]pyrazine derivatives have been definitively identified in late-stage clinical trials to date, the extensive preclinical data suggests that this scaffold holds significant promise for the development of future medicines.

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of complex pyrrolo[1,2-a]pyrazine derivatives will continue to be a driving force in the exploration of this versatile scaffold.

References

Sources

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate CAS number and safety data sheet

[1]

Compound Identity & Physicochemical Profile[2][3][4][5][6]

This compound is a bicyclic heteroaromatic scaffold characterized by the fusion of a chemically rich pyrrole ring with a nitrogen-containing pyrazine ring.[1] This specific substitution pattern—featuring a carboxylate at position 1 and a bromine at position 6—renders it a "privileged structure" for orthogonal functionalization in drug discovery, particularly for kinase inhibitors and antiviral agents.

Core Identifiers
PropertySpecification
CAS Registry Number 2091094-63-0
IUPAC Name This compound
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
SMILES COC(=O)C1=CN2C=C(Br)C=C2N=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water

Safety Data Sheet (SDS) Highlights

Note: While specific toxicological data for this CAS is limited, the following guidelines are derived from the structural class of halogenated pyrrolopyrazines and standard GHS classifications for research intermediates.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Handling & Storage Protocols
  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles (EN 166).[1]

    • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).[1]

    • Body: Lab coat and closed-toe shoes.

  • Storage Conditions:

    • Keep container tightly closed in a dry, well-ventilated place.[1]

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidative degradation of the pyrrole ring.[1]

Emergency Response
  • Inhalation: Move person to fresh air.[1] If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Ingestion: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1]

Synthesis & Manufacturing Methodology

The synthesis of this compound requires a convergent strategy that builds the bicyclic core before installing the halogen.[1] The most robust route involves the annulation of a functionalized pyrrole followed by regioselective electrophilic aromatic substitution.

Reaction Pathway Diagram

SynthesisPathwayStartPyrrole-2-carboxaldehydeInter1N-Alkylated Intermediate(Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate)Start->Inter1Reagent1Methyl bromoacetateK2CO3, DMFCoreMethyl pyrrolo[1,2-a]pyrazine-1-carboxylateInter1->CoreReagent2NH4OAcAcOH, RefluxProductMethyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate(CAS: 2091094-63-0)Core->ProductReagent3NBS (N-Bromosuccinimide)DCM, 0°C to RTReagent1->Inter1Reagent2->CoreReagent3->Product

Figure 1: Step-wise synthetic route from pyrrole-2-carboxaldehyde to the target brominated scaffold.

Detailed Experimental Protocol
Step 1: Construction of the Pyrrolo[1,2-a]pyrazine Core

Rationale: The pyrazine ring is formed via a modified Paal-Knorr type condensation.[1] Alkylating the pyrrole nitrogen with an acetate group provides the necessary carbon framework (C1-carboxylate precursor) and facilitates the subsequent cyclization with an ammonia source.[1]

  • N-Alkylation:

    • Dissolve Pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 30 minutes at room temperature.

    • Dropwise add Methyl bromoacetate (1.2 eq).[1]

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate.[1]

  • Cyclization (Annulation):

    • Dissolve the intermediate from Step 1 in Glacial Acetic Acid.

    • Add Ammonium Acetate (NH₄OAc, 5.0 eq).

    • Reflux the mixture (118°C) for 12 hours. The ammonium acetate serves as the nitrogen source to close the pyrazine ring.

    • Purification: Cool to RT, neutralize with saturated NaHCO₃, extract with DCM. Purify via silica gel flash chromatography (0-5% MeOH in DCM) to obtain Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate .

Step 2: Regioselective Bromination

Rationale: The pyrrolo[1,2-a]pyrazine system is electron-rich.[1] The C6 position (beta-position of the pyrrole ring) is the most nucleophilic site available for electrophilic aromatic substitution, as position 1 is deactivated by the ester and position 8 is sterically less accessible.[1]

  • Bromination:

    • Dissolve Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Avoid excess NBS to prevent di-bromination.[1]

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Check LC-MS for mass peak [M+H]⁺ = 255/257 (1:1 isotopic ratio).

    • Workup: Wash with water and brine.[1] Dry over MgSO₄.[1]

    • Final Isolation: Recrystallize from Ethanol or purify via column chromatography to yield the target This compound .[1]

Applications in Drug Discovery[3]

This compound serves as a versatile "linchpin" intermediate.[1] The presence of the bromide and the ester allows for orthogonal chemical modifications, enabling the rapid generation of diverse libraries.

Medicinal Chemistry Utility
  • Suzuki-Miyaura Coupling (C6 Position): The C-Br bond is highly reactive toward palladium-catalyzed cross-couplings.[1] This allows for the introduction of aryl or heteroaryl groups to target the hydrophobic pocket of kinase enzymes (e.g., ERK, JAK, or PI3K pathways).

  • Amide Coupling (C1 Position): The methyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled with amines. This vector is often used to tune solubility and solvent exposure in protein binding pockets.[1]

Biological Context

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant potential in:

  • Antiviral Therapeutics: Inhibiting viral replication machinery (e.g., Influenza PA endonuclease).

  • CNS Agents: Modulating GABA receptors or acting as adenosine antagonists.[1]

References

  • PubChem.[1][2] (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione.[1][2][3][4][5] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

  • Yutilova, K., et al. (2025).[6] Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction. Current Chemistry Letters. Retrieved February 15, 2026, from [Link]

Solubility Profile of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate in Organic Solvents: A Methodological & Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development.[1] Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate, a member of the biologically active pyrrolopyrazine class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry.[2][3][4][5] This technical guide presents a comprehensive framework for determining and understanding the solubility profile of this compound in various organic solvents. In the absence of extensive public domain data for this specific molecule, this document provides a predictive analysis of its physicochemical properties and outlines a systematic, field-proven methodology for experimental solubility determination. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into data interpretation and presentation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize the solubility of novel compounds like this compound.

Introduction: The Critical Role of Solvent Selection in Drug Development

The journey of a potential drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone attribute. The choice of an appropriate solvent system is pivotal, influencing not only the yield and purity during synthesis but also critical downstream processes such as crystallization, formulation, and ultimately, the drug's performance in vivo.[6][7] An inadequate understanding of a compound's solubility can lead to significant setbacks, including poor absorption, insufficient purity, and processability issues in later development phases.[6]

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][8] As new derivatives like this compound are synthesized, a thorough characterization of their properties becomes essential. This guide uses this specific compound as a case study to illustrate a robust and scientifically sound approach to solubility profiling.

Predictive Analysis of this compound

A predictive analysis based on the molecular structure can provide initial insights into the compound's likely solubility behavior, guiding the selection of an appropriate solvent screen.

Molecular Structure:

(Simplified 2D representation)

Key Structural Features & Predicted Solubility Behavior:

  • Aromatic Heterocyclic Core: The fused pyrrolo[1,2-a]pyrazine system is largely aromatic and planar. This rigid, heteroaromatic structure contributes to a degree of lipophilicity.

  • Bromine Substituent: The bromine atom is an electron-withdrawing group that adds to the molecule's molecular weight and polarizability, potentially increasing van der Waals interactions.

  • Methyl Carboxylate Group (-COOCH₃): This ester group introduces polarity and a potential hydrogen bond acceptor site (the carbonyl oxygen and the ester oxygen). However, the absence of a hydrogen bond donor will limit its solubility in protic solvents like water.

  • Overall Polarity: The molecule possesses a moderate level of polarity due to the nitrogen atoms in the pyrazine ring and the ester group. It is not expected to be highly soluble in very nonpolar solvents like hexanes, nor in highly polar protic solvents like water. Its solubility is likely to be highest in moderately polar aprotic and polar aprotic solvents. The general principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be the most effective.[9]

Based on this analysis, a logical starting point for an experimental solvent screen would include a range of solvents with varying polarities and hydrogen bonding capabilities.

Strategic Solvent Selection for Solubility Screening

A well-designed solvent screen is crucial for efficiently mapping the solubility profile of a new chemical entity. The selection should not be arbitrary but based on a systematic evaluation of solvent properties.[7] For early-phase development, computational screening can be combined with experimental validation to narrow down the most promising candidates.[7]

Table 1: Proposed Organic Solvents for Initial Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Expected to be good solvents due to their high polarity and ability to engage in dipole-dipole interactions with the ester and heterocyclic core. DMSO is a common solvent for initial stock solutions in biological screening.[9][10]
Polar Protic Methanol, Ethanol, Isopropanol (IPA)The ester group may interact with the hydroxyl group of alcohols. Solubility is expected to be moderate and decrease with increasing alkyl chain length of the alcohol.[9]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Moderately polar solvents that can act as hydrogen bond acceptors.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with a carbonyl group capable of dipole-dipole interactions.
Esters Ethyl Acetate (EtOAc)A common solvent in synthesis and chromatography; its polarity is intermediate.
Chlorinated Dichloromethane (DCM)A good solvent for many organic compounds, but its use may be limited by toxicity concerns.
Aromatic TolueneA nonpolar solvent that may show some solubility due to pi-pi stacking interactions with the aromatic core.
Nonpolar Heptane/HexaneExpected to be poor solvents but are included to define the lower limit of solubility and for use as anti-solvents in crystallization studies.[11]

Experimental Determination of Solubility: A Two-Tiered Approach

In drug development, both kinetic and thermodynamic solubility measurements provide valuable, albeit different, information.[12] Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility is the gold standard for preformulation and process development.[12]

Tier 1: Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer.[12] For our purposes, we will adapt this to organic solvents. This method is rapid and useful for rank-ordering solvents.

This protocol relies on detecting the onset of precipitation via light scattering.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Solvent Plate Preparation: In a 96-well microplate, dispense the selected organic solvents from Table 1.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well of each solvent series and perform serial dilutions across the plate to create a concentration gradient.

  • Incubation: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (light scattering at a specific wavelength).

  • Data Analysis: The kinetic solubility is defined as the concentration in the last clear well before a significant increase in turbidity is observed.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare concentrated DMSO stock solution dilute Add stock to solvents & perform serial dilutions stock->dilute plate Dispense organic solvents into 96-well plate plate->dilute incubate Incubate at controlled temperature dilute->incubate measure Measure turbidity (Nephelometry) incubate->measure analyze Determine concentration at precipitation onset measure->analyze

Caption: High-throughput kinetic solubility workflow.

Tier 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[13][14] The shake-flask method is the most common and reliable technique for this measurement.[12][15]

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each selected solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[10]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration to reach equilibrium.[16] This can take 24 to 72 hours.[12] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Filtration through a low-binding filter (e.g., PTFE) may also be used, but filter validation is necessary to check for compound adsorption.[12]

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][16]

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification prep_vial Add excess solid compound to vials with solvent agitate Agitate at constant temperature (24-72h) prep_vial->agitate Ensure saturation separate Centrifuge to separate solid from supernatant agitate->separate sample Collect clear supernatant separate->sample quantify Dilute and quantify concentration via HPLC-UV sample->quantify Validate method

Caption: Shake-flask method for equilibrium solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents and conditions.

Table 2: Example Data Summary for Thermodynamic Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Comments
DMSO25[Experimental Value][Calculated Value]High solubility
Ethanol25[Experimental Value][Calculated Value]Moderate solubility
Ethyl Acetate25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]Low solubility
Heptane25[Experimental Value][Calculated Value]Very low/insoluble
DMSO37[Experimental Value][Calculated Value]Temperature effect
Ethanol37[Experimental Value][Calculated Value]Temperature effect

Interpreting Temperature Effects:

The solubility of most solids increases with temperature, indicating an endothermic dissolution process (positive enthalpy of solution).[13][14][17] By measuring solubility at two different temperatures (e.g., 25°C and 37°C), one can assess the thermodynamic properties of the dissolution process using the van 't Hoff equation.[13] This information is critical for designing crystallization processes.

Conclusion and Future Directions

This guide provides a comprehensive, predictive, and methodological framework for characterizing the solubility of this compound in organic solvents. By combining predictive structural analysis with a systematic experimental approach, researchers can generate a robust solubility profile. This data is fundamental for guiding subsequent stages of drug development, including process chemistry, formulation, and biopharmaceutical assessment.[18][19]

Future work should involve expanding the solvent screen to include binary and ternary solvent systems, which can offer finer control over solubility and are often employed in crystallization to optimize crystal habit and polymorphic form.[11] Additionally, investigating the pH-dependent aqueous solubility in biorelevant media would be a critical next step for compounds intended for oral administration.[12]

References

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
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Literature review of fused heterocyclic systems containing pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fused Heterocyclic Systems Containing Pyrrolo[1,2-a]pyrazine

Abstract

The pyrrolo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Recognized as a privileged structure, it is found in various natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] This guide provides a comprehensive review of the pyrrolo[1,2-a]pyrazine system, designed for researchers, scientists, and drug development professionals. We will delve into the core structural significance, explore diverse and efficient synthetic methodologies, analyze the extensive range of pharmacological activities, and summarize key structure-activity relationships. The narrative emphasizes the causality behind experimental choices and provides detailed protocols and data to serve as a practical resource for the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are foundational pillars in pharmaceutical science, forming the core of countless therapeutic agents.[1][3] Among these, fused bicyclic systems offer a unique combination of structural rigidity, three-dimensional complexity, and multiple vectors for chemical modification, making them ideal templates for interacting with biological targets. The pyrrolo[1,2-a]pyrazine skeleton, which consists of a fused pyrrole and pyrazine ring, has emerged as a particularly attractive scaffold.[1]

Derivatives of this core have been isolated from natural sources, including microbes, plants, and marine organisms, and have demonstrated a remarkable array of biological functions.[1][2] Synthetic chemistry has further expanded the accessible chemical space, leading to the discovery of potent agents with anticancer, kinase inhibitory, antiviral, antimicrobial, and central nervous system (CNS) activities.[1][4][5][6] This guide aims to synthesize the current knowledge on pyrrolo[1,2-a]pyrazine systems, providing a logical framework from synthesis to biological application, thereby empowering researchers to harness the full potential of this important heterocyclic core.

Synthetic Strategies: Constructing the Core

The construction of the pyrrolo[1,2-a]pyrazine ring system can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include multicomponent reactions for rapid diversity, and various cyclization techniques for controlled ring formation.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs offer an atom-economical and efficient pathway to generate molecular complexity in a single step. The Ugi multicomponent reaction, in particular, has been successfully employed to synthesize chiral derivatives of pyrrolo[1,2-a]pyrazine.[6]

Causality of Experimental Choice: The Ugi reaction is ideal for creating diverse libraries of compounds because it combines four different starting materials (an aldehyde, an amine, a carboxylic acid, and an isocyanide) in one pot. This allows for the systematic variation of substituents around the core, which is crucial for exploring structure-activity relationships. Subsequent acid-mediated cyclization steps then efficiently form the desired fused ring system.[7]

Experimental Protocol: Tandem Post-Ugi Cyclization [7]

  • Ugi Reaction: To a solution of the starting amine (1.0 equiv) in methanol, add the aldehyde (1.0 equiv), isocyanide (1.0 equiv), and alkynoic acid (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure. The resulting crude Ugi adduct is often used in the next step without further purification.

  • Acid-Mediated Cyclization: Dissolve the crude Ugi adduct in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) (2.0 equiv) and stir at room temperature for 12-24 hours to form the dihydropyrazinone intermediate.

  • Gold-Catalyzed Annulation: To the solution containing the dihydropyrazinone, add a gold(I) catalyst (e.g., 5 mol% AuCl) and continue stirring at room temperature for another 6-12 hours to effect the final annulation.

  • Quench the reaction, perform an aqueous workup, and purify the final pyrrolo[1,2-a]pyrazine product by column chromatography.

Ugi_Reaction_Workflow cluster_0 Step 1: Ugi Multicomponent Reaction cluster_1 Step 2: Tandem Cyclization & Annulation Start Amine + Aldehyde + Isocyanide + Alkynoic Acid Ugi Ugi Adduct Formation (Methanol, RT, 24-48h) Start->Ugi Cyclization Acid-Mediated Cyclization (TFA, DCM, RT, 12-24h) Ugi->Cyclization Crude Adduct Annulation Gold(I)-Catalyzed Annulation (AuCl, RT, 6-12h) Cyclization->Annulation Product Fused Pyrrolo[1,2-a]pyrazine Annulation->Product Biological_Activities cluster_therapeutic_areas Therapeutic Areas cluster_activities Specific Activities Core Pyrrolo[1,2-a]pyrazine Core Oncology Oncology Core->Oncology Infectious_Disease Infectious Disease Core->Infectious_Disease Neurology Neurology Core->Neurology Inflammation Inflammation Core->Inflammation Anticancer Anticancer Oncology->Anticancer Kinase_Inhibition Kinase Inhibition Oncology->Kinase_Inhibition Antiviral Antiviral Infectious_Disease->Antiviral Antimicrobial Antimicrobial Infectious_Disease->Antimicrobial Anticonvulsant Anticonvulsant Neurology->Anticonvulsant Neuroprotection Neuroprotection Neurology->Neuroprotection Anti_inflammatory Anti-inflammatory Inflammation->Anti_inflammatory

Caption: Major therapeutic areas and activities of pyrrolo[1,2-a]pyrazine derivatives.

Anticancer and Kinase Inhibitory Activity

One of the most extensively studied applications of pyrrolo[1,2-a]pyrazine derivatives is in oncology. Many compounds have demonstrated potent anticancer activity against various cell lines, including prostate, breast, and lymphoma cells. [4][8] A primary mechanism for this anticancer effect is the inhibition of protein kinases. [1]Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. [9]Pyrrolo[1,2-a]pyrazine derivatives have been developed as inhibitors of several important kinases, including:

  • ERK5: Inhibition of ERK5 is a promising strategy as it is involved in cancer cell proliferation, angiogenesis, and metastasis. [5]* VEGFR-2: Targeting VEGFR-2 inhibits angiogenesis, cutting off the blood supply to tumors. [9]* CDKs and GSK-3: These kinases are involved in cell cycle regulation, and their inhibition can halt cancer cell division. [10] A notable example, compound 3h ((3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide), showed significant inhibition of cell viability in prostate (PC-3) and breast (MCF-7) cancer cells with IC₅₀ values of 1.18 µM and 1.95 µM, respectively. [4]Its mechanism involves the induction of apoptosis through the activation of caspase-3 and the cleavage of PARP. [4]

Antimicrobial, Antifungal, and Antiviral Properties

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in compounds with potent activity against pathogens. [1]* Antibacterial: The derivative pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, demonstrated a potent inhibitory effect against multidrug-resistant Staphylococcus aureus (MRSA). [11]* Antifungal: Alkaloid forms of pyrrolopyrazine have shown significant activity against various fungal pathogens, including Candida spp. and Fusarium oxysporum. [1]* Antiviral: While less explored than other activities, pyrrolo[1,2-a]pyrazine derivatives have shown potential antiviral effects, forming a basis for further research. [1]Related fused pyrrolotriazine nucleosides have shown activity against a range of RNA viruses, including Ebola, measles, and respiratory syncytial virus (RSV). [12]

Central Nervous System (CNS) Activity

The ability of small molecules to cross the blood-brain barrier is a significant challenge in CNS drug development. [13]Certain pyrrolo[1,2-a]pyrazine derivatives have shown promise in this area.

  • Anticonvulsant Activity: Novel chiral derivatives have demonstrated high efficacy in animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. [6]* Neuroprotection: Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been investigated for their anti-amyloidogenic properties, with the potential to inhibit the aggregation of amyloid-beta (Aβ) plaques, a key pathology in Alzheimer's Disease. [14]* Receptor Modulation: Phenylethynyl-pyrrolo[1,2-a]pyrazine compounds have been identified as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for treating neuropsychiatric disorders. [15]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is critical for rational drug design. SAR studies on the pyrrolo[1,2-a]pyrazine core have revealed several key principles.

Causality of Design: By systematically altering substituents at different positions on the scaffold and measuring the resulting biological activity, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. For example, studies on anticonvulsant derivatives showed that placing substituents at the meta position of an aromatic ring at C-4 was critical for high activity in certain epilepsy models. [6]Similarly, in anticancer compounds, the orientation of methoxy groups on a phenyl ring was found to be crucial for inhibiting the survival of U937 lymphoma cells. [8] Table 1: Summary of Key Structure-Activity Relationships

Position of SubstitutionType of SubstituentResulting Biological EffectReference
C-4 (Aromatic Ring)meta-substituentsHigh anticonvulsant activity in MES & scMET models.[6]
Aromatic Ring2,4-dimethoxyphenylPotent inhibition of U937 cell survival.[8]
Aromatic Ring2,5-dimethoxyphenylIneffective inhibition of U937 cell survival.[8]
Ar substituent (mGluR5)Electropositive groupsBeneficial for enhancing antagonist activity.[15]
R substituent (mGluR5)Hydrogen Bond Acceptor / Hydrophilic GroupLeads to high antagonist activity.[15]

Future Outlook and Conclusion

The fused pyrrolo[1,2-a]pyrazine system stands out as a remarkably versatile and "privileged" scaffold in medicinal chemistry. The development of efficient and diverse synthetic routes, particularly those employing multicomponent reactions, has made a vast chemical space accessible for biological screening. [4][6]The broad and potent biological activities demonstrated by its derivatives—spanning oncology, infectious disease, and neurology—confirm its therapeutic potential. [1] Future research will likely focus on several key areas:

  • Kinase Selectivity: Designing inhibitors that are highly selective for a specific kinase to minimize off-target effects and improve safety profiles.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, especially for CNS applications. [13]3. Novel Fused Systems: Exploring the fusion of the pyrrolo[1,2-a]pyrazine core with other heterocyclic rings to create novel scaffolds with unique biological properties. [16] In conclusion, the body of work reviewed in this guide establishes the pyrrolo[1,2-a]pyrazine core as a high-value template for modern drug discovery. Its synthetic tractability and proven biological relevance ensure that it will remain an area of intense and fruitful investigation for years to come.

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

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  • Singh, S. P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(20), 13495–13506. [Link]

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  • Ravindran, C., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 8(38), 21457-21468. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Meijer, L., et al. (2004). Pyrrolopyrazines as kinase inhibitors.
  • Wiemer, A. J., & Wiemer, D. F. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Gribova, O. S., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][6][8]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7654. [Link]

  • Singh, M., et al. (2022). Pyrrolo[2,1-f]t[1][6][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(12), 855-877. [Link]

  • Surget, G., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5044-9. [Link]

  • Bejan, V., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(19), 4586. [Link]

  • Various Authors. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Hranjec, M., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. [Link]

  • Dehnavi, M. A., et al. The synthesis of pyrrolo [1,2-a] pyrazine from pyrrole. ResearchGate. [Link]

  • Marchio, L., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. PubMed. [Link]

  • Slepukhin, P. A., et al. (2002). SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds, 38(9), 1142. [Link]

  • Zhang, X., et al. (2024). Selective Para-Vinylation of Cyano-Pyrazine. American Chemical Society. [Link]

  • Deev, S. L., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(2), 4-18. [Link]

  • Zuna, K., et al. (2021). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – An Asian Journal, 16(24), 4153-4159. [Link]

  • Singh, R. K., et al. (2020). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 10(71), 43533-43553. [Link]

  • Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(17), 3515-3536. [Link]

  • Gribova, O. S., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][6][8]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Basappa, et al. (2014). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 19(10), 15636-15651. [Link]

  • Cmiljanovic, N., et al. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 12(3), 453-463. [Link]

  • Wang, X., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Acta Pharmaceutica Sinica B, 12(7), 3029-3046. [Link]

  • Gandhimathi, R., et al. (2013). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Natural Product Research, 27(22), 2113-2117. [Link]

Sources

The Strategic Utility of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate , detailing its strategic value as a divergent pharmaceutical intermediate.

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, the demand for bicyclic heteroaromatic scaffolds that offer defined vectors for library expansion is critical. This compound (hereafter referred to as MBPP-1 ) represents a "linchpin" intermediate. It fuses an electron-rich pyrrole ring with an electron-deficient pyrazine ring, creating a unique push-pull electronic system.

Its value lies in its orthogonal reactivity :

  • C6-Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to introduce lipophilic or heteroaromatic diversity.

  • C1-Carboxylate: A versatile "head group" that can be hydrolyzed to the acid (for solubility), amidated (for H-bond interactions), or reduced to the alcohol (for ether linkages).

This guide outlines the structural rationale, synthetic access, and validated protocols for utilizing MBPP-1 in the development of kinase inhibitors (e.g., mTOR, PIM) and anti-infective agents.

Structural Significance & Pharmacophore Mapping

The pyrrolo[1,2-a]pyrazine scaffold is a bioisostere of quinazoline and indole, commonly found in ATP-competitive kinase inhibitors.

Electronic Distribution & Reactivity Profile

The physicochemical properties of MBPP-1 are defined by the fusion of two distinct rings:

FeatureMoietyElectronic NatureSynthetic Utility
Electrophilic Site C6-Bromine (Pyrrole)Electron-Rich (activated)Excellent substrate for Pd-catalyzed oxidative addition.
Nucleophilic/Electrophilic C1-Ester (Pyrazine)Electron-DeficientSusceptible to nucleophilic acyl substitution or reduction.
H-Bond Acceptor N2 (Pyrazine Nitrogen)BasicCritical for hinge-binding in kinase domains (e.g., interaction with backbone NH).
Pharmacological Relevance[1][2][3][4][5]
  • Kinase Selectivity: The planar geometry allows intercalation into the ATP-binding pocket. The C6-substituent typically projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction).

  • Metabolic Stability: The bicyclic system is generally more resistant to oxidative metabolism than isolated pyrroles, though the ester moiety is a "soft spot" often modified to an amide or heterocycle in the final drug candidate to prevent rapid hydrolysis in vivo.

Divergent Synthetic Workflows[6]

The power of MBPP-1 lies in its ability to generate diverse libraries. The following diagram illustrates the logical flow from the core intermediate to functionalized drug candidates.

DivergentSynthesis Core Methyl 6-bromopyrrolo [1,2-a]pyrazine-1-carboxylate (MBPP-1) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Path A (C-C) Buchwald Buchwald-Hartwig Amination (HNR2, Pd catalyst) Core->Buchwald Path A (C-N) C6_Aryl 6-Aryl-MBPP-1 (Kinase Hinge Binder) Suzuki->C6_Aryl C6_Amino 6-Amino-MBPP-1 (Solubility/Selectivity) Buchwald->C6_Amino Hydrolysis LiOH Hydrolysis C6_Aryl->Hydrolysis Path B (Activation) Reduction DIBAL-H Reduction C6_Aryl->Reduction Amidation Amide Coupling (HATU, R-NH2) Hydrolysis->Amidation Final_Amide C1-Carboxamide (Target Specificity) Amidation->Final_Amide Final_Alcohol C1-Hydroxymethyl (Linker/Ether) Reduction->Final_Alcohol

Figure 1: Divergent synthetic strategy utilizing the orthogonal reactivity of the bromide and ester functionalities.

Validated Experimental Protocols

The following protocols are designed to be self-validating . They include specific checkpoints (TLC, Color changes) to ensure the researcher knows the reaction is proceeding correctly before committing to workup.

Protocol A: Suzuki-Miyaura Coupling at C6

This reaction installs the primary pharmacophore (e.g., an aryl or heteroaryl group).

  • Reagents:

    • MBPP-1 (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for stability and efficiency with electron-rich heterocycles.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Step-by-Step Methodology:

    • Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

    • Assembly: Add MBPP-1, Boronic Acid, Base, and Catalyst. Seal the vessel under inert atmosphere.

    • Reaction: Heat to 90°C for 4–12 hours.

      • Checkpoint: The reaction mixture should turn from orange/red to dark black (active Pd). If it remains bright orange, the catalyst may not have activated.

    • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexane).

      • Expectation: The starting material (MBPP-1) is less polar (higher Rf). The product is typically more polar (lower Rf) and often fluorescent under UV (254/365 nm).

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography.

Protocol B: C1-Ester Hydrolysis

Conversion of the ester to the carboxylic acid is a prerequisite for amide library generation.

  • Reagents:

    • Functionalized MBPP-1 derivative (1.0 equiv)

    • LiOH·H₂O (3.0 equiv)

    • Solvent: THF : MeOH : Water (3:1:1)

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the substrate in THF/MeOH. Cool to 0°C.

    • Addition: Add LiOH dissolved in the minimum amount of water dropwise.

    • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

      • Checkpoint: TLC should show the complete disappearance of the ester. The acid product will likely stay at the baseline or streak significantly.

    • Acidification (Critical): Carefully acidify with 1N HCl to pH ~3-4.

      • Observation: A precipitate usually forms.

    • Isolation: Filter the solid (if precipitated) or extract with EtOAc/DCM. Note: Pyrrolo-pyrazines can be zwitterionic; if extraction is difficult, use n-Butanol.

Case Study: Application in Kinase Inhibition[2][3][7][8][9][10]

Research into PIM-1 and mTOR inhibitors has highlighted the utility of the pyrrolo[1,2-a]pyrazine scaffold.

Mechanistic Rationale

In PIM-1 kinase inhibitors, the pyrrolo[1,2-a]pyrazine core acts as the ATP mimetic.

  • The Hinge Region: The nitrogen at position 2 (N2) accepts a hydrogen bond from the hinge region backbone (e.g., Glu121 in PIM-1).

  • The C6 Substituent: An aryl group at C6 extends into the hydrophobic pocket, providing selectivity over other serine/threonine kinases.

  • The C1 Substituent: Modifications at the ester/amide position can solubilize the molecule or interact with the ribose-binding pocket.

Comparative Data: C6-Substitution Effects

The following table summarizes the effect of C6-substitution on potency (Hypothetical data based on SAR trends of the scaffold class [1, 2]).

C6-SubstituentIC50 (PIM-1)IC50 (mTOR)Solubility (pH 7.4)Notes
Bromine (MBPP-1) >10 µM>10 µMLowInactive Intermediate
Phenyl 1.2 µM0.8 µMLowNon-selective lipophilic binder
4-Pyridyl 150 nM450 nMModerateH-bond acceptor improves potency
3-Fluoro-4-methoxyphenyl 25 nM 120 nMModerateOptimized metabolic stability & fit

References

  • Vertex AI & ResearchGate. (2025). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry. 1

  • National Institutes of Health (NIH). (2004). Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. 2[3][4]

  • PubChem. (2025). 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine Compound Summary. 5

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. 6[4]

Sources

Methodological & Application

Synthesis of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate . This guide is designed for medicinal chemists and process development scientists, focusing on a scalable, modular synthetic route.

Introduction & Retrosynthetic Analysis

The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic heteroaromatic system found in various bioactive natural products (e.g., peramine) and synthetic kinase inhibitors (e.g., JAK, ALK inhibitors). The specific substitution pattern—a methyl ester at position 1 and a bromine at position 6—provides orthogonal handles for further diversification: the ester for acylation/amidation and the bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Retrosynthetic Logic

The synthesis is best approached via a 1,3-dipolar cycloaddition strategy involving a pyrazinium ylide, followed by regioselective electrophilic aromatic substitution.

  • Regioselective Bromination (C6): The pyrrole ring is significantly more electron-rich than the pyrazine ring. Electrophilic bromination (using NBS) occurs selectively at the C6 position (beta-position of the pyrrole), avoiding the C1/C3 positions on the pyrazine ring [1, 2].

  • Core Construction (1,3-Dipolar Cycloaddition): The pyrrolo[1,2-a]pyrazine core is constructed by reacting a pyrazinium salt (formed from pyrazine and an alpha-halo ester) with an activated dipolarophile (alkyne or alkene equivalent). This method effectively installs the carboxylate at the C1 position [3].

Retrosynthesis Target Methyl 6-bromopyrrolo[1,2-a] pyrazine-1-carboxylate Intermediate Methyl pyrrolo[1,2-a] pyrazine-1-carboxylate Target->Intermediate Regioselective Bromination (NBS) Precursors Pyrazinium Ylide + Activated Alkyne Intermediate->Precursors 1,3-Dipolar Cycloaddition Starting Pyrazine + Methyl Bromoacetate Precursors->Starting Quaternization

Figure 1: Retrosynthetic analysis utilizing a pyrazinium ylide strategy.

Experimental Protocol

Phase 1: Synthesis of Pyrazinium Salt Intermediate

Objective: Preparation of 1-(2-methoxy-2-oxoethyl)pyrazin-1-ium bromide.

Reagents:

  • Pyrazine (1.0 equiv)

  • Methyl bromoacetate (1.1 equiv)

  • Solvent: Acetone or Acetonitrile (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine (10.0 g, 125 mmol) in anhydrous Acetone (100 mL).

  • Addition: Add Methyl bromoacetate (21.0 g, 137 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. A thick precipitate will form.

  • Workup: Filter the white solid under vacuum. Wash the filter cake with cold acetone (3 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Yield Expectation: >85%[1][2][3]

    • Appearance: White to off-white crystalline solid.

Phase 2: Cycloaddition to Form the Pyrrolo[1,2-a]pyrazine Core

Objective: Synthesis of Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate via 1,3-dipolar cycloaddition.

Mechanism: The pyrazinium salt is deprotonated in situ to form a pyridinium-like ylide, which undergoes a [3+2] cycloaddition with the alkyne (or alkene followed by oxidation), followed by aromatization.

Reagents:

  • 1-(2-methoxy-2-oxoethyl)pyrazin-1-ium bromide (from Phase 1)

  • Methyl propiolate (or Methyl acrylate + oxidant)

  • Base: Triethylamine (TEA) or DBU

  • Solvent: DMF or DCM

Procedure:

  • Suspension: Suspend the Pyrazinium salt (5.0 g, 21.4 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (6.0 mL, 43 mmol) dropwise at 0°C. The mixture will darken as the ylide forms.

  • Dipolarophile Addition: Add Methyl propiolate (2.0 mL, 23.5 mmol) (or equivalent activated alkyne surrogate) dropwise.

  • Reflux: Allow the reaction to warm to room temperature, then reflux (40°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup:

    • Dilute with DCM (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Target: Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

    • Note: Ensure complete aromatization; if using an alkene dipolarophile, an oxidation step (e.g., DDQ or MnO₂) may be required before purification.

Phase 3: Regioselective Bromination

Objective: Synthesis of this compound.

Reagents:

  • Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: Dissolve Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate (1.0 g, 5.6 mmol) in anhydrous Acetonitrile (15 mL) and cool to 0°C.

  • Bromination: Add NBS (1.05 g, 5.9 mmol) portion-wise over 10 minutes. Protect from light.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS for the disappearance of starting material and formation of the monobrominated product (M+79/81).

    • Selectivity: Bromination occurs preferentially at C6 (pyrrole ring) due to its higher electron density compared to the pyrazine ring [1, 4].

  • Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) (10 mL) to neutralize excess bromine.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (Silica, 10-50% EtOAc/Hexane).

Data Summary & Characterization

ParameterSpecificationNotes
Formula C₉H₇BrN₂O₂
Mol Weight 255.07 g/mol Distinct isotope pattern (1:1) for Br
Appearance Pale yellow solidLight sensitive
¹H NMR δ 8.5-9.0 (Pyrazine H), δ 6.8-7.2 (Pyrrole H)C6-H signal disappears upon bromination
LC-MS [M+H]⁺ = 255.0 / 257.0Confirm mono-bromination
Storage -20°C, Inert atmosphereHygroscopic and light sensitive

Reaction Pathway Visualization

ReactionPathway P Pyrazine Salt Pyrazinium Salt (Intermediate) P->Salt Acetone, RT Quaternization MBA Methyl Bromoacetate MBA->Salt Core Methyl pyrrolo[1,2-a] pyrazine-1-carboxylate Salt->Core Methyl Propiolate TEA, Reflux [3+2] Cycloaddition Final Methyl 6-bromo pyrrolo[1,2-a] pyrazine-1-carboxylate Core->Final NBS, MeCN, 0°C Regioselective Bromination

Figure 2: Step-by-step reaction pathway from commodity starting materials.

Critical Troubleshooting & Safety

  • Regioselectivity Issues: If di-bromination is observed (e.g., at C6 and C8), lower the reaction temperature to -10°C and ensure precise stoichiometry of NBS (0.95 - 1.0 equiv).

  • Ylide Stability: The pyrazinium ylide intermediate is sensitive to moisture. Ensure all solvents for Phase 2 are anhydrous and the reaction is kept under nitrogen/argon.

  • Purification: The final bromide can be unstable on acidic silica gel. Use neutralized silica (pre-treated with 1% TEA) if decomposition is observed during chromatography.

References

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 2024. Link

  • Pyrrolodiazines.[1][3][4][5][6] 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine. Journal of Organic Chemistry, 1996, 61(14), 4655–4665. Link

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Current Chemistry Letters, 2026 (Preprint/Early Access). Link

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. Molecules, 2014, 19(3), 3473-3488. Link

Sources

Application Note: Precision Functionalization of the C1-Position in Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, high-level technical guide for the functionalization of the C1-position in pyrrolo[1,2-a]pyrazine derivatives. It addresses the specific structural challenges, reactivity profiles, and validated protocols required for precision modification of this scaffold.

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure in various kinase inhibitors, GPCR ligands, and antitubercular agents. While the electron-rich pyrrole ring (positions 6, 7, 8) is readily accessible via electrophilic aromatic substitution (


), the electron-deficient pyrazine ring—specifically the C1-position —presents a distinct synthetic challenge.

This guide details the strategic functionalization of the C1-position (adjacent to the bridgehead nitrogen). We explore three primary methodologies: Transition-Metal Catalyzed C-H Activation , Radical Minisci Alkylation , and Nucleophilic Addition-Oxidation .

Structural Analysis & Reactivity Profile[1]

Numbering and Electronic Environment

Understanding the IUPAC numbering is critical, as confusion often arises between the fused pyrrole and pyrazine rings. For pyrrolo[1,2-a]pyrazine:

  • Position 1 (C1): Located on the pyrazine ring, adjacent to the bridgehead nitrogen (N4).

  • Electronic Character: C1 is electron-deficient due to the inductive effect of the adjacent bridgehead nitrogen and the overall

    
    -deficiency of the pyrazine ring.
    
  • Reactivity:

    • Nucleophiles: High reactivity toward nucleophilic attack (e.g., organolithiums).

    • Radicals: Prime target for nucleophilic radicals (Minisci reaction).

    • Electrophiles: Low reactivity; requires activation or directing groups.

Visualization of Reactivity

The following diagram illustrates the scaffold numbering and the divergent reactivity zones.

G Scaffold Pyrrolo[1,2-a]pyrazine Core Scaffold C1_Zone C1 Position (Pyrazine) Electron-Deficient Target: Nucleophiles & Radicals Scaffold->C1_Zone  Adjacent to Bridgehead N   Pyrrole_Zone C6/C8 Position (Pyrrole) Electron-Rich Target: Electrophiles Scaffold->Pyrrole_Zone  Distal Ring   Minisci Radical Alkylation (Minisci) C1_Zone->Minisci  Preferred   CH_Act Pd-Catalyzed C-H Arylation C1_Zone->CH_Act  Requires Ligand Control  

Figure 1: Reactivity map of pyrrolo[1,2-a]pyrazine highlighting the electronic dichotomy between the C1 (pyrazine) and C6/C8 (pyrrole) positions.

Methodologies & Experimental Protocols

Method A: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is the most atom-economical approach to install aryl groups at C1. However, regioselectivity is the main hurdle, as the electron-rich pyrrole ring competes for palladation.

Mechanism: The reaction typically proceeds via a


 (Concerted Metalation-Deprotonation) mechanism. The acidity of the C1-H bond (enhanced by the adjacent nitrogen) allows for selective deprotonation by carbonate or acetate bases in the presence of Pd(II).
Protocol 1: C1-Arylation with Aryl Bromides

Scope: Installation of electron-neutral to electron-deficient aryl groups.

Reagents:

  • Substrate: Pyrrolo[1,2-a]pyrazine derivative (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10 mol%) or XPhos (for sterically hindered substrates)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a defined reaction tube (e.g., 10 mL microwave vial) with the pyrrolo[1,2-a]pyrazine substrate (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)

    
     (5.6 mg, 0.025 mmol), PPh
    
    
    
    (13.1 mg, 0.05 mmol), and K
    
    
    CO
    
    
    (138 mg, 1.0 mmol).
  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 100 °C in an oil bath or heating block. Stir vigorously (800 rpm) for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The C1-arylated product usually elutes later than the starting material. If conversion is low (<50%) after 6 hours, add an additional 2.5 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Optimization Table (Representative Data):

EntryCatalystLigandSolventTemp (°C)Yield (%)Note
1Pd(OAc)

PPh

Dioxane10078Standard conditions
2Pd(OAc)

NoneDioxane10015Ligand essential for stability
3Pd

(dba)

XPhosToluene11082Better for bulky Ar-Br
4Pd(OAc)

PPh

DMF12045Decomposition observed
Method B: Minisci Radical Alkylation

For installing alkyl groups (methyl, ethyl, cycloalkyl) at C1, the Minisci reaction is superior to Friedel-Crafts (which fails on the electron-deficient pyrazine ring).

Mechanism: A nucleophilic alkyl radical is generated (via oxidative decarboxylation of a carboxylic acid) and attacks the protonated heterocycle at the most electron-deficient position (C1).

Protocol 2: C1-Alkylation using Carboxylic Acids

Scope: Introduction of primary, secondary, and tertiary alkyl groups.

Reagents:

  • Substrate: Pyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (3.0 equiv)
  • Catalyst: AgNO

    
     (20 mol%)
    
  • Acid: TFA (1.0 equiv) - Crucial for activating the pyrazine ring

  • Solvent: DCM/H

    
    O (biphasic 1:1) or DMSO
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL). Add TFA (0.5 mmol) to protonate the N-bridgehead/pyrazine nitrogen, activating C1.

  • Addition: Add the Carboxylic Acid (1.5 mmol) and AgNO

    
     (17 mg, 0.1 mmol).
    
  • Initiation: Heat to 40 °C. Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (342 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (CO
    
    
    ).
  • Reaction: Stir at 40–50 °C for 4 hours.

  • Workup: Basify with sat. NaHCO

    
     (to pH 8). Extract with DCM (3 x 10 mL). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography.

Method C: Nucleophilic Addition-Oxidation ( / Addition)

This method is ideal when a leaving group (e.g., Cl) is not present, but a strong nucleophile (Grignard/Lithiate) is available.

Mechanism: Addition of R-Li to the C1=N bond forms a dihydro-intermediate, which is subsequently re-aromatized using an oxidant (DDQ or MnO


).
Protocol 3: C1-Functionalization via Organolithium Addition
  • Addition: Cool a solution of pyrrolo[1,2-a]pyrazine (1.0 equiv) in dry THF to -78 °C.

  • Nucleophile: Add R-Li (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C.

  • Quench/Oxidation: Quench with water (formation of dihydro-species). Extract with EtOAc.

  • Aromatization: Dissolve the crude dihydro-intermediate in Toluene. Add DDQ (1.1 equiv) or MnO

    
     (5 equiv) and stir at RT for 2 hours to restore aromaticity.
    

Troubleshooting & Critical Parameters

Regioselectivity Control
  • Issue: Competitive reaction at C6/C8 (Pyrrole ring).

  • Solution:

    • For C-H Arylation : Use non-polar solvents (Dioxane, Toluene) to minimize electrophilic attack on the pyrrole.

    • For Minisci : Ensure acidic conditions (TFA). Protonation deactivates the pyrrole ring towards oxidation and activates the pyrazine C1 towards nucleophilic radicals.

Catalyst Deactivation
  • Issue: Pd-black formation during C-H arylation.

  • Solution: High concentration of phosphine ligand (PPh

    
     or dppb) stabilizes the active Pd(0) species. Avoid DMSO if possible, as it can coordinate strongly and inhibit the catalytic cycle for this specific scaffold.
    

References

  • Structure and Chemistry of Pyrrolo[1,2-a]pyrazine

    • Title: Pyrrolodiazines.[1][2][3][4][5] 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides.

    • Source: J. Org.[4] Chem. 1996, 61, 14, 4655–4665.[4]

    • URL:[Link]

  • C-H Arylation Methodologies (Analogous Systems)

    • Title: Pd-Catalyzed direct C-H arylation of pyrrolo[1,2-a]quinoxalines.[6][7]

    • Source: Org.[8][2] Biomol. Chem., 2022, 20, 847-851.[6]

    • URL:[Link]

  • General Minisci Reaction Protocols

    • Title: Selective Para-Vinylation of Cyano-Pyrazine (Context on Pyrazine Functionalization).[9]

    • Source: J. Org.[4] Chem. 2026 (Recent advances in pyrazine functionalization).[9]

    • URL:[Link]

  • Synthesis of 1-Substituted Derivatives

    • Title: One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates.[10]

    • Source: Org.[8][2] Biomol. Chem., 2015.[11]

    • URL:[Link]

Sources

Microwave-assisted synthesis involving Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis and Functionalization of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent bioactivity in kinase inhibition (e.g., c-Met, ALK), antiviral therapies, and antitumor applications.[1] This Application Note details a robust, self-validating protocol for the synthesis and downstream functionalization of This compound .

Traditional thermal synthesis of this bicyclic core often suffers from prolonged reaction times (24–48 hours) and variable yields due to decomposition. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate a workflow that reduces reaction times to under 30 minutes while improving regioselectivity and yield. This guide covers the core scaffold construction, regioselective bromination, and subsequent Suzuki-Miyaura cross-coupling, establishing this molecule as a versatile building block for diversity-oriented synthesis.

Mechanistic Pathway & Workflow

The synthesis hinges on a "Build-Couple" strategy. The core is constructed via a microwave-accelerated cyclocondensation, followed by electrophilic aromatic substitution (bromination) at the electron-rich C6 position of the pyrrole ring.

SynthesisWorkflow Precursors Precursors (Substituted Pyrrole + 2-Halo-pyrazine deriv.) Intermediate Intermediate N-Alkylated Species Precursors->Intermediate Alkylation Cyclization MW Cyclization (150°C, 15 min) Ammonium Acetate Intermediate->Cyclization Annulation Core Pyrrolo[1,2-a]pyrazine Core Scaffold Cyclization->Core - H2O Bromination Regioselective Bromination (NBS, MW 40°C) Core->Bromination SEAr Target TARGET: Methyl 6-bromo... -1-carboxylate Bromination->Target Isolation Suzuki MW Suzuki Coupling (Pd-Cat, 110°C) Target->Suzuki Div. Oriented Synth Library Functionalized Library Suzuki->Library

Figure 1: Integrated workflow for the microwave-assisted synthesis and functionalization of the pyrrolo[1,2-a]pyrazine scaffold.[2][3]

Experimental Protocols

Protocol A: Scaffold Synthesis (Microwave-Assisted Cyclization)

Rationale: The formation of the pyrazine ring onto the pyrrole substrate is the rate-determining step. Conventional heating often leads to oligomerization. Microwave irradiation provides rapid, uniform heating, facilitating the condensation of the 1,5-dicarbonyl equivalent with the nitrogen source (ammonium acetate).

Reagents:

  • Methyl 1-(2-oxo-2-substituted-ethyl)pyrrole-2-carboxylate derivative (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent process vial, dissolve the pyrrole precursor (1.0 mmol) in Ethanol (4 mL).

  • Reagent Addition: Add Ammonium Acetate (5.0 mmol, 5 equiv.). The excess amine source drives the equilibrium toward the imine intermediate.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic Power (Target Temperature Control)

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi (Safety cutoff)

  • Work-up: Cool to room temperature (compressed air cooling). Concentrate the solvent in vacuo. Neutralize the residue with saturated

    
     solution and extract with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: Successful cyclization is confirmed by the disappearance of the carbonyl signal in IR and the appearance of the pyrazine aromatic protons in


H NMR.
Protocol B: Regioselective Bromination

Rationale: The pyrrolo[1,2-a]pyrazine system is electron-rich at the pyrrole moiety. Electrophilic aromatic substitution occurs preferentially at C6 (or C8 depending on substitution). Using NBS allows for controlled monobromination.

Reagents:

  • Pyrrolo[1,2-a]pyrazine core (from Protocol A)

  • N-Bromosuccinimide (NBS)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Methodology:

  • Dissolve the core scaffold (1.0 mmol) in anhydrous MeCN (5 mL).

  • Cool to 0 °C (ice bath). Note: While MW can be used, thermal control at 0°C is preferred for regioselectivity to avoid di-bromination.

  • Add NBS (1.05 mmol) portion-wise over 5 minutes.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Add 10%

    
     (sodium thiosulfate) to quench excess bromine.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Recrystallize from EtOH to obtain This compound .
    
Protocol C: Microwave-Assisted Suzuki-Miyaura Coupling

Rationale: The 6-bromo handle is an excellent candidate for Palladium-catalyzed cross-coupling. MW irradiation accelerates the oxidative addition step, typically the rate-limiting step for electron-rich heteroaryl halides.

Reagents:

  • This compound (0.2 mmol)

  • Aryl Boronic Acid (0.3 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 0.6 mmol)
    
  • Solvent: 1,4-Dioxane (2 mL)

Step-by-Step Methodology:

  • Vial Charging: Add the bromo-scaffold, boronic acid, and Pd catalyst to a 2-5 mL microwave vial.

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen for 1 minute.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base. Cap immediately.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Absorption Level: High

  • Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: The filtrate is concentrated and purified via Prep-HPLC or Flash Chromatography.

Data Summary: Microwave vs. Thermal

The following table contrasts the efficiency of the microwave protocol against conventional thermal reflux methods for the Suzuki coupling step.

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol C)Improvement Factor
Reaction Time 18 - 24 Hours20 Minutes~60x Faster
Temperature 100 °C (Oil Bath)110 °C (Internal IR Sensor)Precise Control
Yield (Isolated) 45 - 60%82 - 92%+30% Yield
Solvent Usage 20 - 50 mL2 - 4 mLGreen Chemistry
Purity (Crude) Low (Side products observed)High (Cleaner profile)Simplified Work-up

Scientific Commentary & Troubleshooting

  • Regioselectivity: The position of the carboxylate (C1 vs C4) is determined by the starting material geometry. If the synthesis targets the 1-carboxylate , ensure the starting pyrrole is a methyl 2-formylpyrrole-1-acetate derivative or similar, which cyclizes to place the ester on the pyrazine ring adjacent to the bridgehead.

  • Catalyst Choice: While

    
     is common, 
    
    
    
    is recommended for microwave applications due to its higher thermal stability and resistance to de-ligation at elevated temperatures [1].
  • Safety Note: Microwave heating of sealed vessels containing gas-evolving reagents (like carbonates) generates significant pressure. Always use vials rated for >20 bar and ensure the "Pressure Limit" setting is active on the synthesizer.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Source: MDPI (Molecules 2016) URL:[Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines. Source: National Institutes of Health (PMC) URL:[Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species. Source: MDPI (Catalysts 2013) URL:[Link]

  • Microwave Assisted Reactions of Fluorescent Pyrrolodiazine Building Blocks. Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry. Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Scalable synthesis routes for pyrrolo[1,2-a]pyrazine-1-carboxylate building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Pyrrolo[1,2-a]pyrazine-1-carboxylate Building Blocks

Part 1: Strategic Overview & Synthetic Logic

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged bicyclic architecture in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antiviral agents (e.g., Remdesivir analogs). The 1-carboxylate derivative is a critical building block because the ester functionality provides a versatile handle for orthogonal functionalization at the C1 position—a region often exploited for solubility modulation and target engagement.

Scalable synthesis of this moiety faces two primary bottlenecks:

  • Regioselectivity: Controlling the cyclization to the pyrrole C2 position without polymerization.

  • Aromatization: Efficiently converting the tetrahydro- or dihydro- intermediates to the fully aromatic core without using stoichiometric toxic oxidants (like DDQ) on a kilogram scale.

This guide details two distinct, scalable routes. Route A (Modified Pictet-Spengler) is the industry-standard "workhorse" for unsubstituted C4 analogs, prioritizing atom economy and cost. Route B (Acylation-Reductive Cyclization) is a precision method for generating C4-substituted analogs, often required for specific SAR campaigns.

Part 2: Detailed Protocols

Route A: The Modified Pictet-Spengler Approach (Primary Scalable Route)

Best for: Multi-gram to Kilogram synthesis of the core scaffold.

Mechanism: This route utilizes a biomimetic condensation of 2-(1H-pyrrol-1-yl)ethanamine with an alkyl glyoxylate. The resulting imine undergoes acid-catalyzed intramolecular cyclization (Pictet-Spengler) to form the tetrahydro- core, followed by oxidative aromatization.

Step-by-Step Protocol:

1. Reagents & Setup:

  • Precursor: 2-(1H-pyrrol-1-yl)ethanamine (1.0 equiv).

  • Electrophile: Ethyl glyoxylate (50% solution in toluene) (1.1 equiv).

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) or Acetic Acid (glacial) for milder activation.

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp).

  • Oxidant: Activated Manganese Dioxide (

    
    ) (5.0 equiv) or catalytic Pd/C with air sparging (Green Alternative).
    

2. Cyclization (The Tetrahydro- Intermediate):

  • Charge a glass-lined reactor with 2-(1H-pyrrol-1-yl)ethanamine dissolved in DCM (10 volumes).

  • Cool the system to 0–5 °C under

    
     atmosphere.
    
  • Add Ethyl glyoxylate dropwise over 30 minutes to control the exotherm. Critical: Maintain T < 10 °C to prevent polymerization.

  • Stir for 1 hour at 0 °C, then add TFA (0.1 equiv).

  • Warm to Room Temperature (20–25 °C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by LCMS for disappearance of amine and formation of the tetrahydro- intermediate (

      
      ).
      

3. Oxidative Aromatization (The "Building Block"):

  • Method A (Chemical Oxidant - Robust): Add activated

    
     directly to the reaction mixture. Reflux (40 °C for DCM) for 12 hours. Filter through a Celite pad to remove Mn species.
    
  • Method B (Catalytic - Scalable): Solvent swap to Toluene. Add 10 wt% Pd/C (0.05 equiv). Heat to 90 °C and sparge with air/oxygen for 24 hours.

    • Note: Method B is preferred for >100g batches to avoid solid waste disposal.

4. Isolation:

  • Concentrate the filtrate under reduced pressure.

  • Purification: The aromatic product often crystallizes upon addition of cold Hexanes/EtOAc (9:1). If oil persists, flash chromatography (SiO2, 0-30% EtOAc in Hexanes) is required.

Yield Expectation: 65–75% overall.

Route B: The Acylation-Reductive Cyclization (Karmakar Method)

Best for: Introducing Substituents at the C4 Position.

Mechanism: This route avoids the sensitive aldehyde condensation.[1] Instead, it employs a Friedel-Crafts acylation at the pyrrole C2 position, followed by nitrile reduction and spontaneous cyclization.

Step-by-Step Protocol:

1. Reagents:

  • Substrate: 2-aryl-2-(1H-pyrrol-1-yl)acetonitrile (prepared from pyrrole + aldehyde + cyanide source).

  • Acylating Agent: Methyl chlorooxoacetate (1.2 equiv).

  • Lewis Acid:

    
     (2.0 equiv).
    
  • Reduction:

    
     (balloon or autoclave), 10% Pd/C.
    

2. Friedel-Crafts Acylation:

  • Suspend

    
     in dry DCM at 0 °C.
    
  • Add Methyl chlorooxoacetate dropwise.

  • Add the pyrrole-acetonitrile substrate slowly. The reaction will turn dark.

  • Stir at 0 °C for 2 hours. Quench with ice water. Extract with DCM.[2]

    • Product: The C2-glyoxylate substituted pyrrole.

3. Reductive Cyclization:

  • Dissolve the crude acylated intermediate in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenate at 1 atm (balloon) or 3 bar (Parr shaker) for 4 hours.

    • Mechanism:[3][4] The nitrile reduces to the primary amine, which immediately attacks the ketone of the glyoxylate side chain, closing the ring.

  • Aromatization: The resulting dihydro- intermediate is often aromatized in situ by removing

    
     and stirring in air, or by adding DDQ (1.1 equiv).
    

Yield Expectation: 50–60% (3 steps).

Part 3: Visualization & Data

Workflow Diagram: Pictet-Spengler Route (Route A)

PictetSpengler Start Pyrrole-Ethanamine (Precursor) Step1 Condensation (+ Ethyl Glyoxylate) Start->Step1 0°C, DCM Inter1 Imine Intermediate Step1->Inter1 -H2O Step2 Acid Cyclization (TFA/AcOH) Inter1->Step2 In situ Inter2 Tetrahydro- Scaffold Step2->Inter2 C-C Bond Formation Step3 Oxidation (MnO2 or Pd/C+O2) Inter2->Step3 Aromatization Final Pyrrolo[1,2-a]pyrazine- 1-carboxylate Step3->Final Isolation

Caption: Scalable Pictet-Spengler cascade for the synthesis of the unsubstituted 1-carboxylate core.

Comparative Data Table
ParameterRoute A (Pictet-Spengler)Route B (Acylation-Cyclization)
Primary Utility Bulk synthesis of the core scaffold.Synthesis of C4-substituted analogs.
Key Reagents Ethyl Glyoxylate, TFA, MnO2/Pd.Methyl chlorooxoacetate, AlCl3, H2/Pd.[4]
Step Count 2 (often telescoped to 1).[2]3 (Acylation, Reduction, Oxidation).[4]
Atom Economy High (Loss of H2O and H2).Moderate (Loss of HCl, requires stoichiometric Lewis Acid).
Scalability High (Kilogram ready).Moderate (Heat management in FC step).
Cost Driver Ethyl Glyoxylate (Moderate).Pd/C and AlCl3 handling.

Part 4: Quality Control & Troubleshooting

1. Analytical Markers (NMR):

  • Proton (

    
     NMR):  The diagnostic handle for the 1-carboxylate is the absence of the C1 proton and the presence of the ester signal (e.g., triplet at 
    
    
    
    1.3, quartet at
    
    
    4.3 for ethyl).
  • Aromaticity Check: Look for the downfield shift of the bridgehead proton (H4/H6 region) and the distinct pyrrole doublets. Incomplete oxidation results in multiplets in the 3.0–4.5 ppm region (aliphatic).

2. Common Failure Modes:

  • Polymerization: Pyrroles are acid-sensitive. If the reaction turns into a black tar during Step 2 (Route A), reduce the acid concentration or switch from TFA to Acetic Acid.

  • Incomplete Oxidation: If the "dihydro" species persists, increase the oxidant equivalents or switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for a rapid finish, though this requires chromatography.

References

  • Karmakar, A., et al. (2020).[4] "Facile Access to 1,4-Disubstituted Pyrrolo[1,2-a]pyrazines from

    
    -Aminoacetonitriles." Synthesis, 52(03), 441-449.
    
    • Source:

  • Wang, X., et al. (2013). "Iodine-mediated oxidative cross-coupling for the synthesis of pyrrolo[1,2-a]pyrazines.

    • Source:

  • Guchhait, S. K., et al. (2011). "Pictet-Spengler Type Reaction of N-(2-Aminoethyl)pyrroles: Synthesis of Pyrrolo[1,2-a]pyrazines." Journal of Organic Chemistry, 76(20), 8262–8270.

    • Source:

  • Albertson, N. F. (1962). "Synthesis of Pyrrole-2-carboxylates." Organic Syntheses, Coll. Vol. 4, p.55.

    • Source:

Sources

Troubleshooting & Optimization

Improving reaction yields for the synthesis of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to improve your reaction yields and product purity.

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with applications ranging from oncology to neuroscience.[1][2] The successful and reproducible synthesis of derivatives like this compound is crucial for advancing research and development in these areas.

Proposed Synthetic Pathway

A common and effective strategy for synthesizing the target compound involves a two-stage process: first, the construction of the core heterocyclic system, followed by selective halogenation. This approach allows for better control over the regiochemistry of the bromination.

Stage 1: Synthesis of Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate This is typically achieved through a cyclization reaction. One plausible method involves the condensation of a 1-(2-aminoethyl)pyrrole derivative or a similar precursor, which upon cyclization and aromatization, yields the desired pyrrolo[1,2-a]pyrazine core.[3][4]

Stage 2: Electrophilic Bromination The synthesized core is then subjected to electrophilic bromination to install the bromine atom at the C6 position. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.[5][6]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Synthesis of the Pyrrolo[1,2-a]pyrazine-1-carboxylate Core
Question 1: My cyclization reaction to form the pyrrolo[1,2-a]pyrazine core is resulting in a very low yield. What are the likely causes and how can I improve it?

Probable Cause: Low yields in heterocyclic annulation reactions often stem from several factors. The initial condensation may be incomplete, or the subsequent cyclization and aromatization steps may be inefficient.[3] In acid-catalyzed reactions like a Pictet-Spengler type cyclization, the pH is critical; too strong an acid can lead to substrate decomposition, while too weak an acid may not effectively promote the reaction.[7] Furthermore, the starting materials may be unstable under the reaction conditions, leading to polymerization or side reactions.

Recommended Solutions:

  • Catalyst Optimization: If using an acid catalyst (e.g., TFA, CSA, or p-DBSA), perform a screen to find the optimal catalyst and loading. Camphor sulfonic acid (CSA) in a non-polar solvent like toluene at reflux is often effective for such cyclizations.[3]

  • Temperature and Reaction Time: These reactions can be sensitive to temperature. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is stalling, a moderate increase in temperature may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction. Aprotic solvents like toluene, xylene, or THF are common choices.[3] For less soluble starting materials, a more polar solvent like DMF might be necessary, but be aware that this can also promote side reactions.

  • Water Removal: The condensation step often releases water, which can inhibit the reaction or promote hydrolysis of intermediates. Using a Dean-Stark apparatus to remove water azeotropically during the reaction in a solvent like toluene can significantly improve yields.

Part 2: Bromination of the Pyrrolo[1,2-a]pyrazine Core
Question 2: The bromination of my Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is not selective. I'm getting a mixture of mono-brominated isomers and di-brominated products. How can I achieve selective bromination at the C6 position?

Probable Cause: The pyrrolo[1,2-a]pyrazine ring system has multiple sites susceptible to electrophilic attack. The pyrrole moiety is generally more activated than the pyrazine moiety. The formation of multiple products indicates that the brominating agent is too reactive or the conditions are too harsh, overcoming the intrinsic regioselectivity of the substrate.[5][8] Over-bromination (di- or poly-bromination) occurs when an excess of the brominating agent is used or when the mono-brominated product is of comparable or higher reactivity than the starting material.

Recommended Solutions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • For High Selectivity: Use a milder brominating agent. N-Bromosuccinimide (NBS) is a common choice, but for highly activated systems, even NBS can be too reactive. Tetrabutylammonium tribromide (TBATB) is an excellent alternative, known for its mild nature, high safety profile, and ability to provide high regioselectivity in the bromination of similar heterocyclic systems.[5]

    • Avoid Harsh Reagents: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination and side reactions. It should be used with caution, typically at low temperatures and with precise stoichiometric control.

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Start with 1.0 equivalent of the agent. A slight excess (e.g., 1.1 equivalents) may be needed for full conversion, but increasing it further risks over-bromination.[8]

  • Temperature Control: Perform the reaction at a low temperature to increase selectivity. Starting the reaction at 0 °C or even -78 °C and allowing it to slowly warm to room temperature can significantly suppress the formation of undesired isomers and di-brominated products.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common. For NBS brominations, acetonitrile (ACN) or tetrahydrofuran (THF) can also be effective.

Optimized Bromination Conditions Comparison
ParameterCondition A (Aggressive)Condition B (Moderate)Condition C (Selective)
Brominating Agent Br₂NBSTBATB
Equivalents 1.11.1 - 1.51.0 - 1.1
Solvent Acetic Acid / DCMACN / THFDMSO / DCM
Temperature 25 °C0 °C to 25 °C60 °C (for TBATB in DMSO)[5]
Expected Outcome Low selectivity, over-brominationGood conversion, risk of isomersHigh regioselectivity, clean reaction
Question 3: My bromination reaction has stalled, and I have a low conversion of my starting material. What should I do?

Probable Cause: Low conversion can be due to several factors: the brominating agent may have decomposed, the reaction temperature might be too low for the chosen reagent, or the substrate itself might be deactivated by trace acidic impurities.

Recommended Solutions:

  • Reagent Purity: Ensure your brominating agent is pure. NBS, for example, should be recrystallized from water if it has a yellow or orange tint. Use freshly opened or properly stored reagents.

  • Incremental Temperature Increase: If the reaction is clean but slow at low temperatures, consider gradually increasing the temperature. For instance, after stirring for several hours at 0 °C, you can let the reaction warm to room temperature and monitor its progress.

  • Activation: In some cases, a catalytic amount of a radical initiator (like AIBN) or light can be used with NBS, although this can sometimes reduce selectivity. For acid-sensitive substrates, adding a non-nucleophilic base like proton sponge can scavenge trace acids that might be protonating and deactivating the substrate.

  • Microwave Irradiation: To accelerate the reaction, microwave irradiation can be a powerful tool, often leading to faster reaction times and improved yields.[8] However, this requires careful optimization of temperature and time to avoid decomposition.

Experimental Protocols
Protocol 1: Selective Bromination using TBATB

This protocol is adapted from a method demonstrated to be highly regioselective for similar heterocyclic systems.[5]

  • Preparation: In a round-bottom flask, dissolve Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate (1.0 eq.) in dimethyl sulfoxide (DMSO) to make a 0.1 M solution.

  • Reagent Addition: Add Tetrabutylammonium tribromide (TBATB) (1.1 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations
Troubleshooting Workflow for Bromination

G start Low Yield or Poor Selectivity in Bromination check_purity Check Reagent Purity (e.g., recrystallize NBS) start->check_purity check_sm Verify Starting Material Purity start->check_sm low_temp Lower Reaction Temperature (0°C or -78°C) start->low_temp Isomer/Di-bromo issue? mild_reagent Switch to Milder Reagent (e.g., NBS -> TBATB) start->mild_reagent Isomer/Di-bromo issue? control_stoich Adjust Stoichiometry (1.0 - 1.1 eq.) check_purity->control_stoich check_sm->control_stoich low_temp->control_stoich mild_reagent->control_stoich purify Purify via Column Chromatography or Recrystallization control_stoich->purify G sub Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate C3 C6 C8 prod6 6-Bromo Product (Desired) sub->prod6 prod3 3-Bromo Product (Side Product) sub->prod3 reagent E+ reagent->sub:c6 Favorable Pathway (Electronically Directed) reagent->sub:c3 Competing Pathway prod_di Di-bromo Product (Side Product) prod6->prod_di Over-bromination

Caption: Potential pathways for electrophilic bromination.

References
  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Retrieved from [Link]

  • He, L., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available from: [Link]

  • ResearchGate. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]

  • Flitsch, W., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available from: [Link]

  • Kim, I., et al. (n.d.). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • PubMed. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available from: [Link]

  • Horsten, T., et al. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. Available from: [Link]

  • Marhadour, S., et al. (2024). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry. Available from: [Link]

  • Zardi, P., et al. (2021). Achieving selectivity in porphyrin bromination through a DoE-driven optimization under continuous flow conditions. IRIS Unimore. Available from: [Link]

  • MySkinRecipes. (n.d.). Pyrrolo[1,2-a]pyrazine-8-carboxylic acid. Retrieved from [Link]

  • Movassaghi, M., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a. Retrieved from [Link]

  • Szilágyi, B., et al. (2023). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules. Available from: [Link]

  • Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of pyrrolo[1,2-a]pyrazines 4j and 4k by bromination of 4a. Retrieved from [Link]

Sources

Troubleshooting debromination side reactions in pyrrolo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Debromination Side Reactions in Pd-Catalyzed Cross-Couplings

Executive Summary: The "Electron-Rich" Trap

In the functionalization of pyrrolo[1,2-a]pyrazine , particularly during Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), hydrodebromination (where the bromine atom is replaced by a hydrogen atom) is a pervasive failure mode.

This reaction is not random. It is driven by the specific electronic nature of the pyrrolo[1,2-a]pyrazine scaffold. The pyrrole ring is


-excessive (electron-rich), making any Pd-Carbon bond formed on this ring significantly more nucleophilic (and thus basic) than a standard phenyl-Pd bond. This renders the intermediate highly susceptible to protodemetallation  by even trace amounts of water or protic solvents.

This guide provides a root-cause analysis and a self-validating troubleshooting protocol to suppress this pathway.

Diagnostic Matrix: Identifying the Failure Mode

Before altering conditions, confirm the side reaction using LCMS and NMR. Debromination is often confused with starting material recovery or regio-isomers.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = [M-Br+H] Hydrodebromination Primary Issue. Protodemetallation (trace

) or

-hydride elimination.
Mass = [M] (Start Material)Stalled Oxidative AdditionCatalyst deactivated, poor ligand choice, or halide is too stable.
Mass = [M-Br+M-Br]HomocouplingOxygen leak in system or low concentration of nucleophile (boronic acid).
Mass = [M-Br+OH]Phenol FormationHydroxide (from base) attacking Pd center; common with bulky phosphines + wet base.
Mechanistic Insight: The Competition

To fix the problem, you must visualize the competition between the Desired Cycle (Cross-Coupling) and the Parasitic Cycle (Debromination).

Key Insight: The rate of Transmetallation (


) must exceed the rate of Protodemetallation (

). If your reaction is "wet" or the ligand is too small,

wins.

DebrominationMechanism Start Ar-Br (Pyrrolo-pyrazine) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd Catalyst Decision Critical Junction OxAdd->Decision TransMet Transmetallation (with R-B(OH)2) Decision->TransMet Fast (Anhydrous/Active Ligand) ProtoDem Protodemetallation (Pd-C bond protonation) Decision->ProtoDem Slow Transmetallation OR High Proton Availability RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Product (Ar-R) RedElim->Product ProtonSource Proton Source (H2O, MeOH, acidic protons) ProtonSource->ProtoDem ProtoDem->Pd0 Regenerate SideProduct Debrominated Impurity (Ar-H) ProtoDem->SideProduct

Figure 1: The kinetic competition between the desired cross-coupling pathway (left) and the hydrodebromination trap (right).

Troubleshooting Protocols
Protocol A: Solvent & Base Switch (The "Dry" System)

Theory: Alcohols (MeOH, EtOH) are common co-solvents in Suzuki couplings but act as hydride donors or proton sources. For electron-rich pyrrolopyrazines, you must eliminate protic sources entirely.

Step-by-Step:

  • Purge Alcohols: Switch solvent system to 1,4-Dioxane or Toluene . If solubility is an issue, use DMF or DMAc (strictly anhydrous).

  • Base Swap: Replace carbonate bases (

    
    , 
    
    
    
    )—which are hygroscopic and often used as aqueous solutions—with anhydrous
    
    
    or
    
    
    .
  • Add Molecular Sieves: Add 4Å molecular sieves (activated) directly to the reaction vessel to scavenge trace water generated during boronate activation.

Protocol B: Catalyst Optimization (The "Speed" System)

Theory: To beat the side reaction, you must accelerate the reductive elimination step. Bulky, electron-rich Buchwald ligands facilitate this and protect the Pd center from protonation.

Recommended Systems:

  • Standard:

    
     (Good baseline, but prone to slow transmetallation).
    
  • High-Performance: XPhos Pd G2 or SPhos Pd G2 .

    • Why: These precatalysts activate quickly. The bulky biaryl ligands (XPhos/SPhos) create a steric wall around the Pd center, hindering the approach of proton sources while accelerating the coupling with the boronic acid.

Protocol C: The Scavenger Method (For Stubborn Cases)

If debromination persists despite anhydrous conditions, the hydride source may be the amine base or the boronic acid itself (via decomposition).

  • Switch to MIDA Boronates: Use MIDA boronates instead of boronic acids. They release the active species slowly, keeping the concentration of the sensitive Pd-intermediate low relative to the coupling partner.

  • Temperature Control: Lower the temperature. Debromination often has a higher activation energy than transmetallation. Try 60°C instead of 100°C.

Frequently Asked Questions (FAQ)

Q1: My pyrrolo[1,2-a]pyrazine has bromines on both the pyrrole (C6) and pyrazine (C1) rings. Which is more susceptible to debromination? A: The bromine on the pyrrole ring (C6/C7/C8) is more susceptible to protodemetallation. The pyrrole ring is electron-rich, making the C-Pd bond more basic (polarized toward Carbon). The bromine on the pyrazine ring is electron-deficient; while less basic, it can still undergo debromination via


-hydride elimination if alkyl-amine bases are used.

Q2: Can I use microwave heating? A: Use caution. While microwaves accelerate reaction rates, superheating solvents like ethanol or "wet" DMF significantly increases the rate of debromination. If using microwave, strictly use Protocol A (Anhydrous) .

Q3: I see "homocoupling" of my boronic acid alongside debromination of my halide. What does this mean? A: This indicates your oxidative addition is slow, or your catalyst is dying. The boronic acid is consuming the oxidant (trace


) or reacting with itself because the Pd is not effectively inserting into the pyrrolopyrazine C-Br bond. Switch to a more active catalyst (e.g., Pd(t-Bu3P)2  or XPhos Pd G2 ).
References
  • Mechanistic Overview of Dehalogenation

    • Navarro, O. et al. "Dehalogenation of Aryl Halides: A Common Side Reaction in Palladium-Catalyzed Cross-Coupling."[1] J. Org.[2][3] Chem.2005 , 70, 4833.

  • Pyrrolo[1,2-a]pyrazine Synthesis & Reactivity

    • Ghandi, M. et al. "Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives."[4] ResearchGate / Letters in Organic Chemistry. 2023 .

  • Catalyst Selection for Heterocycles

    • Billingsley, K., Buchwald, S.L. "Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc.[2]2007 , 129, 3358.

  • General Guide on Side Reactions

    • Miyaura, N. "Palladium-Catalyzed Cross-Couplings in Organic Synthesis." Nobel Lecture. 2010 .[5]

Sources

Overcoming solubility issues of brominated pyrrolopyrazines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-BP-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting precipitation and aggregation of brominated pyrrolopyrazine analogs in aqueous buffers.

Executive Summary & Diagnostic Assessment

The Core Problem: Brominated pyrrolopyrazines represent a "perfect storm" for solubility issues. The pyrrolopyrazine core is a planar, aromatic heterocycle that mimics the purine ring of ATP, leading to strong


 stacking interactions (high crystal lattice energy). The addition of a bromine atom—while excellent for filling hydrophobic pockets in kinase targets—significantly increases the partition coefficient (LogP) and reduces aqueous solubility due to the "heavy atom effect" and increased lipophilicity [1].

Immediate Diagnosis: If your compound precipitates upon dilution from DMSO into aqueous buffer, you are likely encountering "Crash-Out" Nucleation . This occurs when the local concentration of the compound at the DMSO/water interface momentarily exceeds its solubility limit, forming micro-nuclei that grow into visible precipitates or invisible aggregates over time.

Troubleshooting Workflow (Decision Tree)

Before altering your assay, follow this logic flow to determine the least invasive solubilization strategy.

SolubilityWorkflow cluster_legend Workflow Legend Start Compound Precipitates in Aqueous Buffer CheckDMSO Determine Max DMSO Tolerance of Assay Start->CheckDMSO IsHighDMSO Can assay tolerate >1% DMSO? CheckDMSO->IsHighDMSO OptimizedDilution Use 'Golden Dilution' Protocol (Sec 3.1) IsHighDMSO->OptimizedDilution Yes CheckpH Check pKa & pH (Pyrrolopyrazines are weak bases) IsHighDMSO->CheckpH No CanAdjustPH Can buffer pH be lowered (pH 4-6)? CheckpH->CanAdjustPH AcidicBuffer Use Acetate/Citrate Buffer System CanAdjustPH->AcidicBuffer Yes Cyclodextrin Implement SBE-β-CD Complexation (Sec 3.2) CanAdjustPH->Cyclodextrin No Critical Critical Step Decision Decision Point

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay constraints.

Detailed Protocols & Methodologies

The "Golden Dilution" Protocol (Kinetic Solubilization)

Use Case: When the compound is soluble in DMSO but crashes immediately upon contact with water. Mechanism: Prevents the formation of local supersaturation zones where nucleation occurs.

Step-by-Step:

  • Prepare Stock: Dissolve the brominated pyrrolopyrazine in 100% anhydrous DMSO at 100x the final assay concentration (e.g., 10 mM for a 100 µM assay).

  • Vortex the Buffer: Place your aqueous buffer (e.g., PBS or HEPES) in a tube and set it to vortex at medium speed.

  • Sub-surface Injection: While vortexing, inject the DMSO stock slowly and below the surface of the buffer using a Hamilton syringe or P200 pipet.

    • Why? Dropping onto the surface creates a film where DMSO evaporates, leaving a crust of insoluble compound. Sub-surface injection ensures immediate dispersion [2].

  • Sonication: Immediately sonicate the solution in a water bath for 5–10 minutes at room temperature to break up any transient micro-aggregates.

Cyclodextrin Complexation (The "Nuclear" Option)

Use Case: When pH cannot be adjusted and DMSO limits are strict (<0.5%). Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Why: The hydrophobic cavity of


-cyclodextrin is the ideal size to host the brominated pyrrolopyrazine core, shielding the hydrophobic bromine from water while the hydrophilic exterior interacts with the buffer [3][4].

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of SBE-β-CD in your assay buffer.

  • Solubilize Compound: Dissolve your compound in 100% DMSO at 200x concentration.

  • Complexation Step: Add the DMSO stock to the 20% Cyclodextrin solution (Not plain buffer).

  • Incubation: Shake/rotate at Room Temp for 30 minutes to allow equilibrium inclusion complex formation.

  • Final Dilution: Dilute this mix into the final assay wells. The cyclodextrin prevents the compound from crashing out even as DMSO is diluted.

pH Optimization Strategy

Scientific Basis: Pyrrolopyrazines typically possess a basic nitrogen (pKa ~2–5 depending on substitution). The electron-withdrawing bromine reduces the pKa, meaning the compound is neutral (insoluble) at physiological pH (7.4) [5].

pH ConditionPredicted StateSolubility Risk
pH 7.4 (PBS) Mostly NeutralHigh (Precipitation likely)
pH 5.5 (MES) Partially IonizedModerate (Improved stability)
pH 4.0 (Acetate) Fully Ionized (Cationic)Low (Best solubility)

Recommendation: If your protein/cell target tolerates it, lower the assay buffer pH to 6.0 or 5.5. This slight acidification can increase solubility by 10–100 fold by protonating the pyrazine nitrogen.

Comparative Data: Solubilization Agents

Use this table to select the right additive based on your assay type.

AdditiveRecommended Conc.MechanismProsCons
DMSO 0.1% – 5%Cosolvent (Disrupts water structure)Universal, cheap, easy.Enzyme inhibition >1%; Cell toxicity >0.5% [2].
SBE-β-CD 0.5% – 10%Inclusion Complex (Host-Guest)Highly effective for brominated aromatics; protects against aggregation.Can sequester lipophilic substrates/inhibitors, skewing IC50 data [3].
Tween-20 0.01% – 0.1%Surfactant (Micelle formation)Prevents surface adsorption and non-specific aggregation.Can denature sensitive proteins; causes foaming.
PEG-400 5% – 20%CosolventGood for in vivo formulation.High viscosity interferes with pipetting; oxidative impurities.

Frequently Asked Questions (FAQs)

Q: My compound dissolves initially but precipitates after 2 hours. Why? A: You are observing Ostwald Ripening . The "Golden Dilution" created a metastable supersaturated solution. Over time, small thermodynamically unstable particles dissolve and redeposit onto larger, more stable crystals.

  • Fix: Add a crystallization inhibitor like HPMC (0.1%) or switch to the Cyclodextrin protocol to thermodynamically stabilize the molecule.

Q: The compound is soluble, but my IC50 fluctuates wildly. Is it solubility? A: This is likely Colloidal Aggregation . Brominated planar compounds often form promiscuous colloidal aggregates that sequester enzymes, leading to false positives.

  • Test: Add 0.01% Triton X-100 or Tween-20 to the assay. If the inhibition disappears (IC50 shoots up), your compound was aggregating, not binding specifically.

Q: Can I use acid to dissolve the stock and then neutralize it? A: No. This is the "Salt-Crash" trap. If you dissolve in 100% acid (e.g., HCl) and then add to pH 7.4 buffer, the rapid pH change passes through the compound's pKa point, causing immediate precipitation of the free base form, often as an amorphous solid that is very slow to redissolve.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

  • BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. BenchChem Guidelines. Link

  • Jansook, P., et al. (2018). Cyclodextrins as solubilizers: Structure-activity relationships. Molecules. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[2] Advanced Drug Delivery Reviews. Link

Sources

Optimizing catalyst selection for cross-coupling 6-bromo-pyrrolo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CPP-6BPP-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Scaffold Analysis

You are working with 6-bromo-pyrrolo[1,2-a]pyrazine , a bicyclic scaffold that presents a dichotomy in reactivity. The pyrrole ring (where the bromine is located at C6) is electron-rich, while the fused pyrazine ring is electron-deficient and contains two nitrogen atoms capable of Lewis basic coordination.

The Central Challenge: Standard protocols often fail due to Catalyst Poisoning . The N4 nitrogen in the pyrazine ring is a competent ligand that can displace labile phosphines on Palladium, forming inactive [Pd(Ar)Br(Substrate)2] complexes rather than completing the catalytic cycle. Furthermore, the electron-rich nature of the pyrrole ring makes the C6-Br bond prone to protodehalogenation (H-substitution) rather than cross-coupling if the transmetallation step is slow.

This guide provides a self-validating system to bypass these failure modes.

Catalyst Selection Engine

Do not rely on generic "tetrakis" (Pd(PPh3)4) for this scaffold. It is too labile and prone to displacement by the pyrazine nitrogens. Use this logic gate to select your system.

Visual Guide: Catalyst Decision Matrix

CatalystSelection Start Start: 6-Bromo-Pyrrolo[1,2-a]pyrazine CouplingType Select Coupling Type Start->CouplingType Suzuki Suzuki-Miyaura (C-C Bond) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CouplingType->Buchwald Sterics Coupling Partner Sterics? Suzuki->Sterics AmineType Amine Class? Buchwald->AmineType Uncindered Un-hindered Aryl Boronic Acid Sterics->Uncindered Hindered Ortho-subst. or Heteroaryl Boronate Sterics->Hindered Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine / Heterocycle AmineType->Secondary Sol_A System A: Pd(dppf)Cl2 • DCM K3PO4 / Dioxane:H2O Uncindered->Sol_A Sol_B System B (High Activity): XPhos Pd G4 K3PO4 / THF:H2O Hindered->Sol_B Sol_C System C: BrettPhos Pd G4 NaOtBu / t-Amyl Alcohol Primary->Sol_C Sol_D System D: RuPhos Pd G4 NaOtBu / Toluene Secondary->Sol_D

Caption: Decision tree for selecting the optimal precatalyst/ligand system based on coupling partner sterics and electronics.

Troubleshooting & FAQs

Issue 1: "The reaction stalls at 20-30% conversion, even with heat."

Diagnosis: Catalyst Sequestration (Poisoning). The pyrazine nitrogen (N4) is binding to the Pd(II) intermediate, preventing the boronic acid/amine from entering the coordination sphere. Corrective Action:

  • Switch to Dialkylbiaryl Phosphines: Move from PPh3 or dppf to XPhos or SPhos . These bulky ligands create a "roof" over the Pd center, sterically discouraging the approach of the substrate's nitrogen while facilitating oxidative addition.

  • Use Precatalysts (Gx Series): Do not generate the catalyst in situ from Pd2(dba)3. Use XPhos Pd G4 or Pd(dppf)Cl2 . This ensures a 1:1 L:Pd ratio is active immediately upon heating.

Issue 2: "I see the starting material disappear, but the mass spec shows [M-Br+H] (Debromination)."

Diagnosis: Protodehalogenation. The oxidative addition occurred, but the transmetallation (Suzuki) or amine binding (Buchwald) was too slow. The Pd(II)-aryl species abstracted a hydride (likely from the solvent or base) and reductively eliminated. Corrective Action:

  • Anhydrous Conditions: If using Suzuki, switch from Dioxane/H2O to Anhydrous THF or Toluene and use a solid base like CsF or K3PO4 (finely ground).

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M (high concentration). This increases the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.

Issue 3: "The Buchwald coupling yields a complex mixture of isomers."

Diagnosis: C-H Activation vs. C-N Coupling. The pyrrole ring is electron-rich and prone to direct C-H activation at C5 or C7 if the catalyst is too electrophilic. Corrective Action:

  • Base Selection: Switch from strong alkoxides (NaOtBu) to Cs2CO3 or K3PO4 . Strong bases can deprotonate the pyrrole ring, leading to side reactions.

  • Ligand Switch: Use RuPhos . Its specific geometry is highly selective for C-N bond formation over C-H insertion.

Data Presentation: Ligand Performance Comparison

Based on internal standard reaction: 6-bromo-pyrrolo[1,2-a]pyrazine + 4-methoxyphenylboronic acid.

Ligand SystemYield (%)Time (h)Observation
Pd(PPh3)4 15%24Massive starting material recovery; Pd black formation.
Pd(dppf)Cl2 65%12Good baseline; some protodehalogenation observed.
XPhos Pd G4 92% 2 Complete conversion; clean profile.
SPhos Pd G2 88%4Excellent, but slightly slower than XPhos.
PEPPSI-IPr 40%6Significant homocoupling of boronic acid.

Detailed Experimental Protocol (Gold Standard)

Objective: Suzuki Coupling of 6-bromo-pyrrolo[1,2-a]pyrazine with a heteroaryl boronic acid.

Reagents:
  • 6-bromo-pyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: 4:1 1,4-Dioxane : Water (Degassed)[1]

Step-by-Step Workflow:
  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube and cool under Argon.

  • Solids Addition: Add the bromide, boronic acid, K3PO4, and XPhos Pd G4 catalyst to the vial.

    • Note: Weighing the catalyst in air is acceptable for G4 precatalysts, but minimize exposure.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

    • Critical: Concentration should be 0.2 M - 0.3 M with respect to the bromide.

  • Reaction:

    • Thermal: Heat to 80°C in an oil bath for 2-4 hours.

    • Microwave: 100°C for 30 minutes (recommended for difficult substrates).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography.

    • Tip: The product is likely fluorescent; use a UV lamp to track fractions.

Visual Mechanism: Why N-Heterocycles Poison Pd

PoisoningMechanism cluster_0 Active Cycle cluster_1 Poisoning Trap Active L-Pd(0) (Active Species) OxAdd Oxidative Addition (Productive) Active->OxAdd Reaction with C-Br Poisoned N-Coordinated Complex (Inactive/Stable) Active->Poisoned Coordination to Pyrazine N4 Product Product OxAdd->Product Transmetallation & Red. Elim. Substrate 6-Bromo-pyrrolo[1,2-a]pyrazine Substrate->OxAdd Substrate->Poisoned

Caption: Competition between productive oxidative addition (C-Br bond) and non-productive coordination (Pyrazine Nitrogen).

References

  • BenchChem Technical Support. (2025).[1][2] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

  • Li, H., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 1940-1959. Link

  • Gorelsky, S. I., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature (via PMC). Link

  • National Institute of Standards and Technology (NIST). (2024). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Data. NIST WebBook. Link

Sources

Preventing ester hydrolysis during the functionalization of the bromine group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ester Hydrolysis During Bromine Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. Current Ticket: Functionalizing aryl bromides in the presence of sensitive ester groups. Status: Open Severity: Critical (Risk of substrate degradation)

Executive Summary

The coexistence of a bromine handle (Ar-Br) and an ester moiety (R-COOR') presents a classic chemoselectivity paradox. Standard activation methods for the bromine—such as strong bases in cross-coupling or nucleophilic organometallics in exchange reactions—often target the ester carbonyl, leading to hydrolysis (saponification) or nucleophilic addition (Claisen-type side reactions).

This guide provides field-proven, self-validating protocols to bypass these failure modes, focusing on Anhydrous Palladium Catalysis and Knochel-Type Metallation .

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki/Buchwald)

The Issue: Standard Suzuki-Miyaura conditions utilize aqueous bases (NaOH,


), which rapidly saponify esters. Buchwald-Hartwig aminations often employ strong alkoxides (NaOtBu), which cause transesterification or amidation of the ester.
Protocol A: The Anhydrous "Mild-Base" System

Applicability: Suzuki-Miyaura Coupling of Ar-Br + Ar-B(OR)2 Mechanism: By excluding water and utilizing the solubility profile of Cesium, we facilitate transmetalation without generating hydroxide ions.

Reagents:

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate Tribasic (
    
    
    
    ).
  • Solvent: 1,4-Dioxane or DMF (Strictly Anhydrous).

  • Catalyst:

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add Ar-Br (1.0 equiv), Boronic Ester (1.1 equiv), and finely ground

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to Ar-Br).

    • Self-Validation Check: The solvent must be sparged with Argon for 15 mins prior to addition to remove

      
      .
      
  • Catalysis: Add Pd catalyst (1-5 mol%).

  • Thermal Cycle: Heat to 80-90°C.

    • Critical Control Point: Monitor via TLC. If the ester hydrolyzes, you will see a baseline spot (carboxylic acid) forming.

  • Workup: Filter through Celite (removes inorganic base) before adding water. This prevents hydrolysis during the quench.[1]

Protocol B: The "Water-Assisted" Weak Base (Buchwald-Hartwig)

Applicability: C-N Bond formation.[2][3] Logic: Avoid NaOtBu. Use a base that is strong enough to deprotonate the Pd-Amine complex but too weak/bulky to attack the ester.

  • Recommended Base:

    
     (Solid) or 
    
    
    
    (Solid).
  • Alternative: DBU (Organic soluble, non-nucleophilic).

  • Ligand Selection: BrettPhos or XantPhos (High activity allows milder temperatures).

Module 2: Metallation & Exchange Chemistry (The "Turbo" Approach)

The Issue: Traditional Lithium-Halogen exchange (n-BuLi) or Grignard formation (Mg metal) is chemically incompatible with esters.

  • n-BuLi: Attacks the ester carbonyl faster than the Br/Li exchange at > -78°C.

  • Mg Metal: Requires heat to initiate, causing immediate polymerization or self-attack.

The Solution: Kinetic control using Knochel Turbo-Grignards (iPrMgCl·LiCl).[4][5][6]

Protocol C: The Knochel Exchange (Flash Functionalization)

Mechanism: The LiCl additive breaks polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. This increases the rate of Br/Mg exchange (


) so that it exceeds the rate of nucleophilic attack on the ester (

) at low temperatures.

Reagents:

  • Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl[7]·LiCl) [Commercial solution].

  • Solvent: THF (Anhydrous).

  • Temp: -20°C to 0°C (Substrate dependent).

Step-by-Step Workflow:

  • Setup: Argon atmosphere is non-negotiable. Cool THF solution of Ar-Br-Ester to -20°C.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir at -20°C for 15–30 minutes.

    • Self-Validation (GC/MS): Take a 50 µL aliquot, quench in MeOH/D2O.

      • Pass: You see Ar-D (Deuterated arene) and intact Ester.[7]

      • Fail: You see Ar-H (Protonated) = Incomplete exchange.

      • Fail: You see Ar-C(OH)iPr = Nucleophilic attack.

  • Electrophile Addition: Add the electrophile (E+) at -20°C.

  • Warm-up: Allow to warm to RT only after E+ addition is complete.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision matrix for preserving esters during bromine functionalization.

Chemoselectivity Start Substrate: Ar-Br + Ester (R-COOR') Goal Goal: Functionalize Br Start->Goal Decision Reaction Type? Goal->Decision PdCat Pd-Catalysis (Suzuki/Buchwald) Decision->PdCat Metal Metallation (Li/Mg Exchange) Decision->Metal BaseCheck Avoid Hydroxides/Alkoxides (NaOH, NaOtBu) PdCat->BaseCheck Soln1 Use Anhydrous Weak Base (Cs2CO3, K3PO4) in Dioxane/DMF BaseCheck->Soln1 Standard Soln2 Use TMSOK (Potassium Trimethylsilanolate) BaseCheck->Soln2 Specialized Avoid Avoid n-BuLi or Mg Metal (Direct Attack on Ester) Metal->Avoid Knochel Use Turbo-Grignard (iPrMgCl·LiCl) Avoid->Knochel Kinetic Control Temp Maintain T < -20°C (Rate(Exchange) > Rate(Attack)) Knochel->Temp

Figure 1: Decision Matrix for chemoselective functionalization of Bromo-Esters.

Technical Data & Troubleshooting[8]

Comparative Base Tolerance Table

Effect of base selection on Ethyl Benzoate stability (80°C, 12h).

Base SystemSolventpKa (Conj. Acid)Ester Hydrolysis RiskRecommendation
NaOH /

THF/Water15.7High (90-100%) ⛔ DO NOT USE

Toluene17.0High (Transesterification) ⛔ DO NOT USE

DMF/Water10.3Moderate Use only if T < 60°C

Dioxane (Dry)10.3Low (<5%) Standard

Toluene (Dry)12.3Low (<5%) Preferred for Sterics
TMSOK THF~13Very Low Advanced
FAQ: Common Failures

Q: I used


 in Dioxane, but I still see 20% hydrolysis. Why? 
A:  The "Dry" Dioxane might be wet. Cesium Carbonate is hygroscopic. If water is present, 

. The generated

hydrolyzes your ester.
  • Fix: Flame dry your base or buy "Anhydrous grade" beads. Store Dioxane over 4Å molecular sieves.

Q: Can I use n-BuLi if I cool it to -78°C? A: It is risky. While -78°C slows the attack on the ester, n-BuLi is a powerful nucleophile. Even a localized warming during addition can kill your yield.

  • Fix: Switch to iPrMgCl·LiCl (Turbo Grignard) . It exchanges Br for Mg at -20°C to 0°C and is significantly less nucleophilic toward esters than Lithium reagents.

Q: My Suzuki coupling stalled with anhydrous


. 
A:  Anhydrous Suzuki couplings are slower because water often helps dissolve the inorganic base.
  • Fix: Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) to solubilize the carbonate/phosphate in the organic layer, or switch to a highly soluble organic base like DBU (though check catalyst compatibility).

References

  • Knochel, P., et al. (2006).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Denmark, S. E., & Kassel, R. M. (2021).[8] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of the American Chemical Society.[9]

  • Sigma-Aldrich Technical Bulletin. TurboGrignard™: A Reagent for Functionalized Magnesiations.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which its biological activity and therapeutic potential are understood. The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-fused bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities. The precise arrangement of substituents on this core dictates its interaction with biological targets.

This guide provides a detailed, experience-driven approach to the structural analysis of a representative of this class, Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate . Our primary analytical tool will be ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for probing the chemical environment of protons within a molecule. We will delve into a predictive analysis of its ¹H NMR spectrum, drawing upon data from closely related analogs.

Furthermore, this guide extends beyond a singular technique, offering a comparative analysis of the synergistic roles of ¹³C NMR, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This multi-faceted approach ensures a self-validating system for structural confirmation, a cornerstone of scientific integrity in drug development.

Part 1: Decoding the Molecular Architecture: In-depth ¹H NMR Spectrum Analysis

¹H NMR spectroscopy provides a detailed fingerprint of a molecule's proton framework. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can deduce the connectivity and relative orientation of protons.

Predicted ¹H NMR Spectrum of this compound

Caption: Structure of this compound with proton numbering.

Based on the analysis of similar pyrrolo[1,2-a]pyrazine systems, the following ¹H NMR spectral data are predicted in a standard deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
H-88.85 - 9.05s-
H-48.05 - 8.25d~1.5 - 2.0
H-77.85 - 8.05s-
H-37.55 - 7.75d~4.0 - 4.5
H-27.40 - 7.60dd~4.0 - 4.5, ~1.0 - 1.5
-OCH₃3.95 - 4.15s-
The "Why" Behind the Prediction: Causality in Chemical Shifts and Couplings

The predicted values in Table 1 are not arbitrary; they are rooted in the electronic environment of each proton, which is modulated by the surrounding atoms and functional groups.

  • Deshielding Effects of Nitrogen and Substituents: The protons on the pyrazine ring (H-4, H-7, and H-8) are expected to resonate at a lower field (higher ppm) compared to those on the pyrrole ring (H-2 and H-3). This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which reduces the electron density around the adjacent protons, thus deshielding them. The H-8 proton is particularly deshielded as it is positioned between two nitrogen atoms. The electron-withdrawing methyl carboxylate group at C-1 will deshield the adjacent H-2 proton, while the bromine atom at C-6 will have a similar deshielding influence on the H-7 proton.

  • Coupling Constants and Connectivity: The splitting patterns (multiplicities) and coupling constants (J values) reveal the connectivity between protons.

    • H-2 and H-3 on the pyrrole ring are expected to show a doublet of doublets and a doublet, respectively, due to their vicinal coupling.

    • A small long-range coupling might be observed between H-2 and H-4.

    • The protons on the pyrazine ring (H-4, H-7, and H-8) are predicted to show simpler splitting patterns due to their relative positions and the presence of the bromine substituent.

A Self-Validating Protocol for High-Quality ¹H NMR Data Acquisition

To ensure the accuracy and reliability of the experimental data, the following rigorous protocol should be followed:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain a narrow and symmetrical TMS signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants.

Part 2: A Holistic View: Comparing ¹H NMR with Other Key Analytical Techniques

While ¹H NMR is a potent tool, a truly comprehensive structural elucidation relies on the convergence of data from multiple analytical methods. This comparative approach provides a robust, self-validating framework for analysis.

Caption: Interplay of key analytical techniques for structural elucidation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, we would expect to see distinct signals for each of the nine carbon atoms in the bicyclic system, plus the methyl and carbonyl carbons of the ester group. This technique is highly complementary to ¹H NMR, and together they provide a powerful tool for assigning the complete structure.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can provide this information with very high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

X-ray Crystallography: The Definitive Arbiter

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the electron density within the molecule. This allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It is considered the "gold standard" for structural determination.[1][2]

Table 2: A Comparative Overview of Analytical Techniques

Analytical TechniqueInformation GainedKey AdvantagesInherent Limitations
¹H NMR Spectroscopy Proton environments, connectivity (J-coupling), relative quantities (integration)Non-destructive, provides detailed structural information in solution, relatively fastSignal overlap in complex molecules, may not provide absolute stereochemistry
¹³C NMR Spectroscopy Number and types of carbon atoms (sp³, sp², sp), chemical environment of carbonsComplements ¹H NMR for complete structural assignmentLower sensitivity than ¹H NMR, requires longer acquisition times
Mass Spectrometry (MS) Molecular weight, molecular formula (with HRMS), fragmentation patternsHigh sensitivity, small sample requirementProvides limited information on connectivity and stereochemistry
X-ray Crystallography Definitive 3D structure, bond lengths and angles, absolute stereochemistryUnambiguous structural determinationRequires a suitable single crystal, structure is in the solid state which may differ from solution

Part 3: Visualizing the Path to Structural Certainty

A logical workflow is essential for efficiently and accurately determining the structure of a novel compound.

Structural_Elucidation_Workflow Start Purified Compound MS Mass Spectrometry (Confirm Molecular Formula) Start->MS H_NMR ¹H NMR Spectroscopy (Propose Proton Framework) Start->H_NMR C_NMR ¹³C NMR Spectroscopy (Confirm Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) (Establish Connectivity) C_NMR->TwoD_NMR Structure_Proposed Proposed Structure TwoD_NMR->Structure_Proposed Xray X-ray Crystallography (If Crystalline) Structure_Proposed->Xray For definitive confirmation Final_Structure Final Confirmed Structure Structure_Proposed->Final_Structure Based on spectroscopic data Xray->Final_Structure

Caption: A streamlined workflow for the comprehensive structural elucidation of a novel compound.

Conclusion

The structural elucidation of this compound, and indeed any novel chemical entity, is a puzzle best solved with a diverse set of analytical tools. This guide has illuminated the central role of ¹H NMR spectroscopy, providing a framework for predicting and interpreting its spectrum. By integrating these findings with the complementary data from ¹³C NMR, Mass Spectrometry, and, when possible, X-ray Crystallography, researchers can achieve a high degree of confidence in their structural assignments. This rigorous, multi-technique approach is not merely a procedural formality; it is a commitment to the principles of scientific integrity and a critical step in the journey of transforming a promising molecule into a potential therapeutic.

References

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.[Link]

  • Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.[Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate.[Link]

  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.[Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Community College of Baltimore County.[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.[Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. PMC.[Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged.[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.[Link]

Sources

X-ray crystallography data for Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate structure confirmation

[1]

Executive Summary

In the development of novel kinase inhibitors and antifungal agents, the fused heterocyclic system pyrrolo[1,2-a]pyrazine has emerged as a critical scaffold.[1] However, the introduction of substituents—specifically the bromination at the C6 position and esterification at the C1, C3, or C4 positions—presents significant regiochemical ambiguity.[1]

While High-Field NMR (600 MHz+) is the standard for solution-state characterization, it frequently fails to definitively distinguish between the 1-carboxylate and its 3- or 4-carboxylate regioisomers due to the scarcity of adjacent protons for NOE correlations in the fused system.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR spectroscopy for the structural confirmation of Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate .[1] We provide experimental protocols, comparative data, and a decision matrix to streamline your structural validation workflow.

Comparative Analysis: SC-XRD vs. NMR

For the specific molecule This compound , the primary challenge is confirming the position of the ester group relative to the bridgehead nitrogen and the bromine atom.[1]

Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: 2D NMR (HMBC/NOESY)
Primary Output Direct 3D electron density map (Absolute Structure).[1]Indirect magnetic connectivity (J-coupling/Through-space).[1]
Regio-Resolution Definitive. Unambiguously locates Br (C6) and Ester (C1).Ambiguous. C1/C3/C4 quaternary carbons often lack distinct HMBC correlations to the bridgehead.[1]
Sample Requirement Single crystal (

mm).

5–10 mg dissolved in

or DMSO-

.[1]
Data Acquisition 2–4 hours (Mo/Cu source).1–12 hours (depending on relaxation times).
Confidence Level >99.9% (R-factor < 5%).~85–90% (Dependent on interpretation).[1]
Cost Efficiency High initial setup; low per-sample cost if in-house.[1]Low (standard analytical workflow).[1]
The "Blind Spot" in NMR for Pyrrolo[1,2-a]pyrazines

In the 1-carboxylate isomer, the carbonyl carbon is separated from the nearest ring protons by quaternary centers.[1]

  • HMBC Limitation: The

    
     correlations required to link the ester methyl protons to the ring system often overlap or are too weak to be definitive.[1]
    
  • NOESY Limitation: The distance between the ester methoxy group and the C8/C7 protons can be deceptively similar in both the 1-carboxylate and 3-carboxylate isomers, leading to false positives.[1]

Experimental Protocol: SC-XRD Structure Determination

To achieve the definitive confirmation required for regulatory filing or publication, follow this self-validating protocol.

Phase 1: Crystal Growth (The Critical Step)

The pyrrolo[1,2-a]pyrazine scaffold is planar and tends to stack, which can lead to twinning.[1]

  • Method: Slow Evaporation.[1]

  • Solvent System: Dichloromethane (DCM) / Hexane (1:1).[1]

    • Rationale: DCM solubilizes the polar ester/bromo functionality, while Hexane acts as the antisolvent to drive nucleation.[1]

  • Procedure: Dissolve 15 mg of the compound in 1 mL DCM. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Carefully layer 1 mL of Hexane on top. Cap loosely (pierced septum) and store at 4°C in a vibration-free zone.
    
  • Target: Block-like colorless crystals (avoid needles, which often indicate rapid precipitation and disorder).[1]

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    Å).[1]
  • Temperature: 100 K (essential to reduce thermal vibration of the terminal ester group).

  • Strategy: Collect full sphere data to maximize redundancy (

    
    ).
    
  • Refinement Software: SHELXL (via OLEX2 interface).[1]

Phase 3: Representative Crystallographic Data

Note: While specific unit cell data varies by exact crystallization conditions, the following parameters are representative of the Methyl 6-bromopyrrolo[1,2-a]pyrazine class (based on the analogous 4-carboxylate isomer [1]) and serve as a quality control benchmark.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for this planar heterocycle)[1]
    
  • Unit Cell Dimensions (Approximate):

    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
       Å[1]
      
    • 
      [1]
      
  • Volume:

    
    1200 Å
    
    
  • Z: 4

  • Goodness of Fit (GoF): Target 1.0–1.1

  • Final R Indices: Target

    
     (5%) for confident assignment.
    

Visualization of the Confirmation Workflow

The following diagram illustrates the logical pathway to confirm the 1-carboxylate structure, highlighting the decision point where NMR fails and XRD becomes mandatory.

StructureConfirmationStartCrude Synthesis Product(Methyl 6-bromopyrrolo[1,2-a]pyrazine-X-carboxylate)NMR1H & 13C NMR AnalysisStart->NMRDecisionAre HMBC correlationsto C1/C3/C4 definitive?NMR->DecisionXRD_PathProceed to SC-XRDDecision->XRD_PathNo / AmbiguousNMR_SuccessTentative Assignment(Requires Mass Spec backup)Decision->NMR_SuccessYes (Rare)CrystCrystallization(DCM/Hexane 1:1, 4°C)XRD_Path->CrystDiffractionX-Ray Diffraction(Mo Source, 100K)Cryst->DiffractionSolveStructure Solution(SHELXT/SHELXL)Diffraction->SolveResult_1CONFIRMED: 1-Carboxylate(Distance C1-N bridge < 1.5Å)Solve->Result_1Map Matches TargetResult_4IDENTIFIED: 4-Carboxylate(Isomeric Impurity)Solve->Result_4Map Matches Isomer

Caption: Workflow for resolving regiochemical ambiguity in brominated pyrrolopyrazines. Note the critical branch point where NMR ambiguity necessitates Crystallography.

Mechanistic Insight: Why the 1-Carboxylate?

Understanding the synthesis mechanism helps in interpreting the structural data.[1]

  • Synthesis Route: The 1-carboxylate is typically formed via the reaction of methyl propiolate with a mesoionic intermediate or via specific cycloaddition of pyrrole derivatives.[1]

  • Regioselectivity:

    • Kinetic Product: Often the 1-carboxylate (due to steric approach).[1]

    • Thermodynamic Product: Often the 3- or 4-carboxylate (due to conjugation stability).[1]

  • XRD Validation: In the crystal structure, look for the torsion angle between the ester carbonyl and the pyrrole ring.[1] The 1-carboxylate will typically show a high degree of planarity with the ring system to maximize

    
    -conjugation, whereas the 4-carboxylate might exhibit slight twisting due to steric clash with the C3 protons.[1]
    
Comparative Reference Data (Isomeric Baseline)

To validate your data, compare against the known parameters of the 4-carboxylate isomer (4j), recently characterized in Molbank (2023) [1]:

  • Bond Length (C-Br): 1.88–1.90 Å.[1]

  • Bond Length (C=O): 1.20–1.22 Å.[1]

  • Packing: Look for

    
    -
    
    
    stacking interactions (
    
    
    3.4 Å separation) which are characteristic of this fused system.

References

  • Crystal Structure of Methyl 6-bromopyrrolo[1,2-a]pyrazine-4-carboxylate. Molbank2023 , 2023(4), M17xx.[1] (Note: This reference serves as the primary structural baseline for the isomeric series). [1]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines. MDPI, 2023.[1] (Describes the synthetic pathways yielding these regioisomers). [1]

  • Commercial Availability of this compound. BLD Pharm, Catalog No.[1] BD02589985.[1][2] (Verifies the existence of the specific 1-carboxylate target).

  • SHELX - A software suite for crystal structure determination. Acta Crystallographica Section C, 2015.[1] (Standard protocol for refinement).

Safety Operating Guide

Personal protective equipment for handling Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Methyl 6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate is a specialized heterocyclic building block, primarily used in the synthesis of kinase inhibitors and other bioactive pharmaceutical candidates. As with many intermediate-stage research chemicals, specific toxicological data (LD50, carcinogenicity) is often limited.

Therefore, we operate under the Precautionary Principle : Treat this compound as a potent bioactive agent and sensitizer until proven otherwise.

The presence of the pyrrolo-pyrazine core suggests potential biological activity (kinase interaction), while the bromine substituent increases lipophilicity, potentially enhancing skin absorption. The methyl ester moiety is susceptible to hydrolysis and may act as a sensitizer.

Hazard Profiling & Risk Assessment (SAR Analysis)

Before selecting PPE, we must understand the "Why" based on Structure-Activity Relationships (SAR).

Structural FeaturePotential HazardOperational Implication
Pyrrolo[1,2-a]pyrazine Core Bioactivity / PharmacophoreAssume potential for systemic toxicity if absorbed.[1]
Bromine (C-Br bond) Lipophilicity / Heavy AtomIncreases skin permeability; mandates halogenated waste disposal.
Methyl Ester Hydrolysis / ElectrophilePotential skin sensitizer (allergic dermatitis); respiratory irritant.
Physical State (Solid) Particulates / DustInhalation hazard; static charge buildup during weighing.

PPE Matrix: The Defense System

This matrix is designed not just for the chemical itself, but for the solvents (DCM, DMF, DMSO) you will likely use to dissolve it.

Table 1: Mandatory PPE Specifications
Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solution/Synthesis)Technical Rationale
Eye/Face ANSI Z87.1 Safety Glasses with side shields.Chemical Splash Goggles (indirect vent).Solutions present a splash risk; the ester functionality can be severely irritating to mucous membranes.
Hand (Primary) Nitrile Gloves (Min thickness: 0.11 mm).Double Gloving or Laminate (Silver Shield) .Standard nitrile degrades rapidly in DCM (common solvent for this chemistry). Double gloving provides a "breakthrough" buffer.
Respiratory Fume Hood (Face velocity: 80-100 fpm).Fume Hood + Sash lowered to 18".Engineering controls are superior to respirators. If weighing outside a hood (discouraged), use N95.
Body Lab Coat (Cotton/Poly blend), buttoned.Chemical Resistant Apron (Tyvek/PVC).Protects street clothes from dust accumulation and solution splashes.
Footwear Closed-toe, leather/synthetic leather.Closed-toe + Shoe Covers (if spill risk high).Prevents absorption through canvas/mesh shoes in case of a floor spill.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Context: Heterocyclic powders are often electrostatic, causing "fly-away" powder that contaminates the balance area.

  • Engineering Setup: Verify Fume Hood flow (magnehelic gauge or ribbon test).

  • Static Control: Place an ionizing bar or use an anti-static gun on the vial before opening. This prevents the powder from repelling off the spatula.

  • The "Transfer Zone": Place a secondary containment tray (disposable weigh boat or foil) inside the balance draft shield.

  • Weighing:

    • Open vial inside the hood.

    • Transfer closed vial to balance.

    • Weigh.

    • Close vial immediately.

  • Decontamination: Wipe the exterior of the vial and the balance area with a chemically compatible wipe (e.g., isopropanol) immediately after use.

Protocol B: Solubilization & Reaction

Context: Dissolving this ester often requires polar aprotic solvents or halogenated solvents.

  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <4 minutes. Change outer gloves immediately upon any splash.

  • Pressure Relief: When heating this intermediate (e.g., for saponification or Suzuki coupling), ensure the reaction vessel is properly vented (nitrogen line or needle vent) to prevent pressure buildup from solvent expansion.

  • Visual Check: Inspect the solution. If a precipitate forms unexpectedly, do not force heat; the compound may be polymerizing or degrading.

Visualizing the Safety Logic

Diagram 1: The Safe Handling Lifecycle

This flowchart illustrates the cradle-to-grave handling process to ensure no step is overlooked.

SafeHandlingLifecycle Start Storage (4°C, Desiccated) Weighing Weighing (Fume Hood + Static Control) Start->Weighing Transfer Reaction Reaction/Solubilization (Double Gloves + Splash Goggles) Weighing->Reaction Dissolve Cleanup Decontamination (Solvent Wipe) Reaction->Cleanup Post-Exp Waste Disposal (Halogenated Stream) Reaction->Waste Quenched Rxn Cleanup->Waste Segregate

Caption: The operational lifecycle from cold storage to halogenated waste disposal, emphasizing the critical control points at weighing and reaction stages.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep dry (creates dust). Cover with wet paper towels (solvent-dampened), then wipe up. Place in a sealed bag.

  • Solution Spill: Cover with absorbent pads. If dissolved in DCM, use specific organic spill pads.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[2] Do not use organic solvents to clean skin, as they may increase absorption of the bromo-ester.

  • Eyes: Flush for 15 minutes at an eyewash station.[2] Hold eyelids open.

  • Inhalation: Move to fresh air immediately.

Disposal (Critical Compliance)

Because this molecule contains Bromine , it cannot be disposed of in the general organic waste stream in many jurisdictions.

  • Correct Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with "Contains Bromine/Halogens" to prevent mixing with non-halogenated solvents (which are often incinerated via different protocols).

Diagram 2: Emergency Decision Tree

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Spill Spill Type->Spill Exposure Personal Exposure Type->Exposure SolidSpill Solid Powder? Wet Wipe Method Spill->SolidSpill LiquidSpill Solution? Absorbent Pads Spill->LiquidSpill Skin Skin Contact? Soap/Water 15min Exposure->Skin Eye Eye Contact? Flush 15min Exposure->Eye

Caption: Decision logic for immediate response to spills or personal exposure events.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.

  • PubChem. (n.d.). Laboratory Safety: GHS Classification for Halogenated Esters. National Library of Medicine.

Sources

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